1-Butyl-3-fluorobenzene
Description
Historical Context and Significance of Fluorinated Aromatic Compounds
The history of fluorinated aromatic compounds began in the early 20th century with the first successful syntheses. numberanalytics.com Initially, producing these molecules was a significant challenge due to the extreme reactivity of fluorine and the lack of effective fluorinating agents. numberanalytics.combeilstein-journals.org Key breakthroughs, such as the Schiemann reaction in 1927, which utilized diazonium salts, and the Halex (halogen exchange) process reported in 1936, paved the way for more accessible synthesis of fluoroaromatics. nih.gov
The significance of incorporating fluorine into aromatic systems is immense. Fluorine is the most electronegative element, and its presence dramatically alters a molecule's electronic properties, stability, and reactivity. numberanalytics.combeilstein-journals.org The carbon-fluorine bond is the strongest single bond in organic chemistry. nih.gov This strength contributes to the high thermal stability and metabolic resistance of many fluorinated compounds. numberanalytics.comtandfonline.com These characteristics are highly desirable in the development of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com
Research Trajectories of Monofluorinated Benzene (B151609) Derivatives
Research into monofluorinated benzene derivatives has been a vibrant area of organic chemistry. jscimedcentral.com The introduction of a single fluorine atom can significantly influence a molecule's properties without drastically changing its size, as fluorine's van der Waals radius is comparable to that of a hydrogen atom. beilstein-journals.orgtandfonline.com This "hydrogen-mimicking" yet electronically potent nature makes monofluorination a key strategy in drug design. jscimedcentral.com
Early research focused on developing synthetic methods to introduce fluorine onto a benzene ring selectively. nih.govcore.ac.uk Modern research has shifted towards leveraging the unique properties of these compounds. In medicinal chemistry, monofluorinated benzenes are integral to many drugs, including antidepressants and anti-cancer agents, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. tandfonline.comjscimedcentral.com In materials science, these derivatives are used as intermediates for liquid crystals and polymers. google.com Current research continues to explore novel catalytic methods for C-H bond fluorination, offering more direct and efficient routes to these valuable compounds. numberanalytics.combeilstein-journals.orgacs.org
Unique Electronic and Steric Attributes of 1-Butyl-3-fluorobenzene
The structure of this compound gives rise to a distinct interplay of electronic and steric effects.
Electronic Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect decreases the electron density of the aromatic system. Conversely, the butyl group is an electron-donating group (+I), which increases electron density. The meta-positioning of these two substituents means their electronic influences are primarily inductive, creating a unique charge distribution within the ring. The fluorine atom's presence can influence the molecule's dipole moment and its potential for non-covalent interactions, such as hydrogen bonding. researchgate.net
Steric Effects: The n-butyl group is significantly larger than the fluorine atom, introducing considerable steric bulk on one side of the molecule. This steric hindrance can direct the regioselectivity of further chemical reactions on the aromatic ring, favoring substitution at positions less encumbered by the butyl chain. researchgate.netacs.org This combination of a bulky, hydrophobic alkyl chain and a polar C-F bond results in an amphiphilic character that can influence its solubility and interactions with other molecules. solubilityofthings.com
These combined attributes make this compound a useful synthon. For instance, its structure is a fragment in more complex molecules designed for biological or materials applications where fine-tuning of electronic properties and molecular shape is critical. mdpi.comresearchgate.net
Overview of Current Research Gaps and Future Directions for this compound Studies
While this compound is recognized as a useful chemical intermediate, dedicated research focusing solely on this compound is not extensive. lookchem.com Much of its current utility is as a starting material or building block in the synthesis of more complex structures, such as liquid crystals or pharmaceutical candidates. google.com
A significant research gap is the detailed experimental and computational characterization of its specific properties. While general properties of fluorinated and alkylated benzenes are known, in-depth studies on the conformational analysis of the butyl chain in relation to the fluorinated ring and its impact on intermolecular interactions are limited.
Future research directions could include:
Advanced Materials: Exploring its use as a component in novel liquid crystals, polymers, or organic electronic materials, where the balance of its properties could lead to unique performance characteristics.
Medicinal Chemistry: Using it as a scaffold to synthesize new classes of compounds for biological screening. The specific substitution pattern may offer advantages in terms of target binding or pharmacokinetic profiles.
Catalysis: Investigating its behavior as a ligand or substrate in novel catalytic transformations, particularly in C-H activation reactions, to further functionalize the molecule in selective ways.
Physical Organic Chemistry: Conducting detailed studies on its photophysical and electrochemical properties to build a more comprehensive understanding of how the butyl and fluoro substituents interact to define the molecule's behavior. researchgate.net
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 20651-66-5 | nih.gov |
| Molecular Formula | C₁₀H₁₃F | nih.gov |
| Molecular Weight | 152.21 g/mol | nih.gov |
| Purity | 99% | lookchem.com |
| Appearance | Liquid | fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEOYXOVVVGANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174692 | |
| Record name | Benzene, 1-butyl-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-66-5 | |
| Record name | 1-Butyl-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-butyl-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-butyl-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 1 Butyl 3 Fluorobenzene
Direct Alkylation Approaches
Direct alkylation presents a straightforward pathway to introduce a butyl group onto the fluorobenzene (B45895) ring. This is most commonly accomplished through Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic compounds. wikipedia.org
Friedel-Crafts Alkylation of Fluorobenzene with Butylating Agents
The Friedel-Crafts alkylation of fluorobenzene using a butylating agent, such as 1-bromobutane (B133212) or butyl chloride, is a primary method for synthesizing 1-butyl-3-fluorobenzene. This reaction leverages the principles of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring. wikipedia.org
A strong Lewis acid catalyst is essential for the Friedel-Crafts alkylation to proceed. wikipedia.org Aluminum chloride (AlCl₃) is a commonly employed catalyst. Its role is to activate the butylating agent, typically an alkyl halide, by coordinating to the halogen. This coordination makes the halogen a better leaving group, facilitating the formation of a butyl carbocation or a species with significant carbocationic character. masterorganicchemistry.com This electrophilic species is then attacked by the aromatic ring. masterorganicchemistry.com Other Lewis acids such as iron(III) chloride (FeCl₃) can also be used. The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.
The fluorine atom on the benzene ring is a deactivating but ortho-, para-directing substituent for electrophilic aromatic substitution due to the interplay of its inductive and resonance effects. However, in the case of Friedel-Crafts alkylation, the formation of the meta-substituted product, this compound, is significant. This is often attributed to the steric hindrance at the ortho position and the electronic deactivation at both ortho and para positions. The primary product is often a mixture of isomers, including 1-butyl-2-fluorobenzene (ortho) and 1-butyl-4-fluorobenzene (para), with the meta isomer being a substantial component. The formation of isopropyl benzene as the major product when using n-propyl chloride in the alkylation of benzene highlights the potential for carbocation rearrangements to more stable intermediates, a factor that must be considered in the butylation of fluorobenzene as well. quora.com
Below is a table summarizing the expected major and minor products of the Friedel-Crafts alkylation of fluorobenzene:
| Isomer | Position of Butyl Group | Expected Yield |
| This compound | Meta | Significant |
| 1-Butyl-4-fluorobenzene | Para | Major |
| 1-Butyl-2-fluorobenzene | Ortho | Minor |
This table is a generalized representation. Actual yields can vary based on reaction conditions.
Optimizing reaction conditions is crucial for maximizing the yield of the desired this compound and minimizing the formation of unwanted isomers and byproducts.
Temperature: The reaction temperature plays a critical role. A temperature range of 40–60°C is often recommended to strike a balance between a reasonable reaction rate and the minimization of side-product formation. Lower temperatures can slow down the reaction, while higher temperatures may lead to increased formation of undesired isomers and polyalkylation products.
Solvent: The choice of solvent is also important. Anhydrous dichloromethane (B109758) or nitrobenzene (B124822) are suitable solvents as they can help to stabilize the reaction intermediates. Inert solvents are generally preferred to avoid side reactions with the catalyst or reactants. In some industrial applications, the reaction may be carried out neat (without a solvent).
A summary of optimized reaction conditions is provided in the table below:
| Parameter | Recommended Condition | Rationale |
| Temperature | 40–60°C | Balances reaction rate and selectivity. |
| Solvent | Anhydrous Dichloromethane or Nitrobenzene | Stabilizes intermediates. |
The amount of Lewis acid catalyst used can significantly influence the reaction's outcome. For Friedel-Crafts alkylations, a stoichiometric amount of the catalyst is often required because the Lewis acid can form a complex with the product, rendering it inactive. masterorganicchemistry.com To ensure the complete activation of the butylating agent, a slight excess of the catalyst, typically in the range of 1.2–1.5 equivalents of AlCl₃, is often used to drive the reaction to completion and maximize the yield. However, using a large excess of the catalyst can lead to increased side reactions and should be avoided. The progress of the reaction can be monitored using techniques like TLC or GC-MS to minimize over-alkylation.
The following table outlines the impact of catalyst stoichiometry on the reaction:
| Catalyst Stoichiometry (Equivalents of AlCl₃) | Expected Outcome |
| < 1.0 | Incomplete reaction, lower yield. |
| 1.2–1.5 | Optimal for complete activation and high yield. |
| > 1.5 | Increased potential for side reactions and byproducts. |
Remote Lithiation Strategies for Functionalized Fluoroarenes
An alternative approach to the synthesis of substituted fluoroarenes involves remote lithiation. This strategy allows for the functionalization of arenes at positions that are not easily accessible through classical electrophilic substitution reactions. researchgate.net The process typically involves the deprotonation of an aromatic C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. chemistry-chemists.com
For the synthesis of compounds like this compound, a directed ortho-metalation approach is often challenging due to the directing effect of the fluorine atom. However, remote lithiation strategies can overcome this by utilizing other directing groups or by exploiting steric and electronic effects to achieve lithiation at a specific remote position. researchgate.net For instance, the presence of a bulky substituent can direct lithiation to a less sterically hindered position. researchgate.net While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles of remote lithiation of fluoroarenes suggest a potential, albeit more complex, synthetic route. researchgate.net This could involve a multi-step sequence where a directing group is first introduced to the fluorobenzene ring to guide the lithiation to the 3-position, followed by the introduction of the butyl group via reaction with a suitable electrophile, and subsequent removal of the directing group.
Directed Metalation Group (DMG) Approaches in Fluorobenzene Functionalization
The fluorine atom in fluorobenzene can act as a directed metalation group (DMG), guiding the regioselective deprotonation of the aromatic ring. This approach is a powerful tool for introducing substituents at specific positions. The ortho-lithiation of fluorobenzenes is a well-established method for producing regioselectively substituted aromatic compounds. researchgate.net
The fluorine atom is a potent directing group for ortho-metalation. researchgate.net Studies have shown that fluorine is one of the most powerful ortho-directing groups, significantly activating the adjacent positions for lithiation. researchgate.netresearchgate.net This effect is attributed to the inductive effects of the fluorine atom, which increases the acidity of the ortho-protons. researchgate.net The rate of metalation is substantially increased when fluorine is present at an ortho position. researchgate.netepfl.ch For instance, the presence of an ortho-fluorine can increase the rate of metalation by two to three orders of magnitude. epfl.ch This high directing ability often prevails even in the presence of other functional groups that are also known to direct ortho-metalation. rsc.orgnih.gov
Various organolithium reagents can be employed for this purpose, with the choice of reagent and reaction conditions influencing the outcome. The use of lithium dialkylamides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), often leads to clean deprotonation at the position ortho to the fluorine. researchgate.netepfl.ch
Butyllithium (B86547) Reagents in Regioselective Alkylation
Butyllithium reagents, particularly n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), are commonly used strong bases in organic synthesis for deprotonation and metal-halogen exchange reactions. mt.comascensusspecialties.com In the context of synthesizing this compound, butyllithium reagents play a crucial role in the regioselective alkylation of fluorobenzene derivatives.
The reaction of fluoroarenes with secondary amines in the presence of n-butyllithium can lead to the formation of N-aryl tertiary amines. researchgate.net While this demonstrates the reactivity of butyllithium with fluorobenzenes, for the synthesis of this compound, the focus is on C-C bond formation. The direct reaction of n-butyllithium with an imide carbonyl group has also been observed. researchgate.net
The basicity of butyllithium reagents can be modulated by the use of additives like tetramethylethylenediamine (TMEDA), which can enhance their reactivity. uniurb.it The choice of solvent is also critical, as it can influence the aggregation state and reactivity of the organolithium reagent. mt.compsu.edu For example, butyllithium in ether-hexane can effect clean bromine-lithium exchange, while its use in THF-hexane can lead to more complex reactions. psu.edu
In the synthesis of this compound, a key strategy involves the ortho-lithiation of fluorobenzene followed by alkylation with a butyl halide. The fluorine atom directs the butyllithium to deprotonate the C2 position, creating an aryllithium intermediate. This intermediate then reacts with a butyl electrophile, such as butyl bromide, to form the desired product. The regioselectivity of this reaction is generally high due to the strong directing effect of the fluorine atom.
| Reagent | Typical Application | Key Considerations |
|---|---|---|
| n-Butyllithium (n-BuLi) | Deprotonation of weak carbon acids, metal-halogen exchange | Reactivity can be enhanced with additives like TMEDA. uniurb.it |
| sec-Butyllithium (sec-BuLi) | Deprotonation of sterically hindered or less acidic protons | More basic and sterically hindered than n-BuLi. |
| tert-Butyllithium (t-BuLi) | Extremely strong base for deprotonating very weak acids | Highly reactive and pyrophoric. mt.com |
Multi-Step Synthetic Sequences
Multi-step synthetic sequences offer a versatile platform for the synthesis of this compound, allowing for the strategic introduction of functional groups and the construction of the target molecule through a series of well-defined reactions.
Routes via Halogenation and Subsequent Substitution
A common and effective strategy involves the initial halogenation of a suitable aromatic precursor, followed by a substitution reaction to introduce the butyl group. This approach provides a reliable pathway to the desired product.
The preparation of halogenated fluorobenzenes is a critical first step in this synthetic sequence. 1-Bromo-3-fluorobenzene (B1666201) and 1-chloro-3-fluorobenzene (B165101) are key intermediates. nbinno.cominnospk.com
1-Bromo-3-fluorobenzene : This compound can be synthesized through various methods, including the bromination of fluorobenzene in the presence of a catalyst like aluminum or iron halides. google.com The reaction conditions are controlled to favor the formation of the meta-isomer. Another route involves the diazotization of 3-fluoroaniline (B1664137) followed by a Sandmeyer-type reaction with a bromine source. A synthesis from benzene using aryl diazonium salt chemistry has also been devised. chegg.com The boiling point difference between the isomers of bromofluorobenzene is small, making purification by distillation challenging. google.com
1-Chloro-3-fluorobenzene : This intermediate can be prepared through similar strategies, such as the chlorination of fluorobenzene or via diazotization of 3-fluoroaniline followed by reaction with a chloride source. It is a versatile building block for introducing the 3-fluorophenyl moiety into more complex molecules. innospk.com It can react with n-butyllithium to form bicycloadducts through benzyne (B1209423) intermediates. chemicalbook.com
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-Bromo-3-fluorobenzene | 1073-06-9 | C6H4BrF | 174.99 |
| 1-Chloro-3-fluorobenzene | 625-98-9 | C6H4ClF | 130.55 chemicalbook.com |
Once the halogenated intermediate is obtained, the butyl group is introduced via a carbon-carbon bond-forming reaction. Several powerful cross-coupling reactions are suitable for this purpose.
Grignard Reactions : The reaction of 1-bromo-3-fluorobenzene with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) generates the corresponding Grignard reagent, 3-fluorophenylmagnesium bromide. d-nb.infoadichemistry.com This organometallic species can then react with a butyl halide (e.g., butyl bromide) in the presence of a suitable catalyst to form this compound. While the direct preparation of Grignard reagents from organofluorine compounds is challenging due to the strength of the C-F bond, mechanochemical methods have shown some success. nih.gov
Kumada Coupling : This nickel- or palladium-catalyzed cross-coupling reaction involves the reaction of a Grignard reagent with an organic halide. orgsyn.orgresearchgate.net In this context, 3-fluorophenylmagnesium bromide (prepared from 1-bromo-3-fluorobenzene) can be coupled with butyl bromide in the presence of a nickel catalyst, such as NiCl₂(dppp), to yield this compound. researchgate.net This method is known for its high efficiency and broad applicability. researchgate.netnih.gov Iron-catalyzed Kumada couplings have also been developed. thieme-connect.de
Suzuki Coupling : While not explicitly detailed for this specific synthesis in the provided context, Suzuki coupling is a versatile method for C-C bond formation. It would involve the reaction of a boronic acid or ester derivative of either the fluorobenzene or the butyl group with the corresponding halide partner in the presence of a palladium catalyst and a base.
Functionalization via Benzyne Intermediates
Arynes, particularly benzyne, are highly reactive intermediates that can be trapped by various nucleophiles and dienophiles to form substituted aromatic compounds. wikipedia.orgcbijournal.com The generation of a benzyne intermediate from a fluorobenzene derivative provides an alternative route to this compound.
Benzyne can be generated from precursors like 2-(trimethylsilyl)phenyl triflates or through the dehydrohalogenation of aryl halides. wikipedia.orgcbijournal.com For instance, treating 1-bromo-2-fluorobenzene (B92463) with magnesium can generate benzyne. wikipedia.org Once generated, the benzyne intermediate can undergo reactions such as nucleophilic addition or cycloadditions. wikipedia.org
An advanced synthetic approach involves the generation of benzynes under microflow conditions, which allows for precise control over reaction parameters and can lead to improved yields and regioselectivity. jst.go.jp In this method, a benzyne precursor is rapidly mixed with a fluoride (B91410) ion source, leading to the formation of the benzyne, which is then immediately trapped. While this specific example focuses on fluorination, the principle can be extended to other nucleophiles, including butylating agents. The reaction of benzyne with organolithium or Grignard reagents can lead to the formation of new organometallic species that can be trapped with electrophiles. acs.org
The use of benzyne chemistry in the synthesis of complex molecules, including natural products, highlights its power and versatility. cbijournal.comcore.ac.uk The choice of benzyne precursor and the method of generation are crucial for the success of this approach. cbijournal.comresearchgate.net
Generation and Trapping of Fluorinated Benzynes
3-Fluorobenzyne can be generated from various precursors. One common method involves the use of ortho-(trimethylsilyl)aryl triflates. researchgate.net These precursors, when treated with a fluoride source, can generate the corresponding benzyne under mild conditions. tcichemicals.com Another approach utilizes the diazotization of anthranilic acids, which then decompose to form benzynes. tcichemicals.com Additionally, 3-haloaryne precursors, such as o-iodoaryl triflates, can selectively generate 3-fluorobenzyne at low temperatures like -78 °C. researchgate.net
Once generated, the highly reactive 3-fluorobenzyne can be "trapped" by various reagents. For instance, it can undergo Diels-Alder reactions with dienes like furan (B31954) to form cycloadducts. lookchemmall.comresearchgate.netacs.org It can also be trapped by nucleophiles, such as thiols in the presence of tetrahydrofuran, leading to three-component coupled products. researchgate.net Advanced microflow techniques allow for the rapid generation and trapping of benzynes with fluoride ions, providing a method for synthesizing fluorinated arenes with high regioselectivity.
Regiochemical Control in Benzyne Reactions
A critical aspect of benzyne chemistry is controlling the regioselectivity of the trapping reaction, especially with unsymmetrical benzynes like 3-fluorobenzyne. The substitution pattern of the final product is determined by which of the two carbons of the benzyne triple bond is attacked by the trapping agent.
Computational studies and experimental evidence suggest that the regioselectivity in the reactions of 3-halobenzynes is primarily governed by aryne distortion rather than steric or electronic effects. acs.org The distortion of the benzyne bond can lead to a more linear and sterically accessible carbon, which is preferentially attacked by nucleophiles. researchgate.net For example, in the reaction of 3-fluorobenzyne with 2-alkylfurans, the syn cycloadduct is predominantly formed, and the selectivity increases with the steric bulk of the alkyl group on the furan. researchgate.net This is attributed to a concerted, nonsynchronous transition state where steric effects and the polarized nature of the aryne play a role. researchgate.net The choice of the base used to generate the benzyne can also influence the outcome of the reaction. lookchemmall.com
Formylation and Subsequent Functional Group Interconversion
Another major synthetic route to this compound involves the introduction of a formyl group (an aldehyde) onto a fluorinated benzene ring, followed by the conversion of this aldehyde into the desired butyl group.
Introduction of Aldehyde Functionality
The formylation of fluorine-containing aromatic compounds can be achieved using dichloromethyl alkyl ethers in the presence of a Lewis acid catalyst. jst.go.jp For instance, the reaction of 1,3-difluorobenzene (B1663923) with dichloromethyl butyl ether and aluminum chloride (AlCl₃) can produce the corresponding aldehyde with high regioselectivity. jst.go.jp Other Lewis acids like ferric chloride (FeCl₃) and titanium tetrachloride (TiCl₄) have also been employed. jst.go.jp Another method involves the reaction of substituted benzenes with carbon monoxide in the presence of hydrogen fluoride (HF) and boron trifluoride (BF₃). lookchem.com
A process for the formylation of aromatic compounds using a halogenated compound in the presence of a Lewis acid, followed by a base, has also been described. google.com The oxidation of primary alcohols, such as 3-fluorobenzyl alcohol, can also yield 3-fluorobenzaldehyde. chemicalbook.com
Conversion to Butyl Moiety
Once the aldehyde functionality is in place, it can be converted to a butyl group through several established organic reactions. One common method is the Wolff-Kishner reduction, which involves heating the aldehyde with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide. Another classical method is the Clemmensen reduction, which uses amalgamated zinc and hydrochloric acid.
A more modern and often milder alternative is a two-step process involving a Wittig reaction followed by hydrogenation. The aldehyde is first reacted with a phosphorus ylide, such as butyltriphenylphosphonium bromide, to form an alkene. Subsequent catalytic hydrogenation of the alkene double bond yields the desired saturated butyl group. Another approach could be the conversion of the aldehyde to an alcohol via reduction, followed by conversion to a halide and subsequent reaction with an organometallic reagent like a Grignard reagent to introduce the butyl group. The direct conversion of a fluorobenzaldehyde to a fluorophenol can be achieved via Baeyer-Villiger oxidation. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. nih.gov These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Ionic Liquid Mediated Synthesis of Fluoro-Aromatics
Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.net They have been successfully employed in the synthesis of fluoro-aromatic compounds. researchgate.netsci-hub.se
For example, the Balz-Schiemann reaction, a classical method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, can be performed in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate. researchgate.net This approach offers several advantages, including simpler reaction workup, high product purity, and the potential for recycling the ionic liquid. researchgate.net The formylation of aromatic compounds has also been successfully carried out in ionic liquids. lookchem.com While direct synthesis of this compound in ionic liquids is not extensively documented, the successful application of ILs in the synthesis of various fluoro-aromatics and in formylation reactions suggests a viable green alternative to traditional solvent systems for its production. lookchem.comresearchgate.netresearchgate.net
Diazotization of Aromatic Amines in Ionic Media
The initial step in the Balz-Schiemann reaction is the conversion of a primary aromatic amine to a diazonium salt. numberanalytics.com For the synthesis of this compound, the precursor is 3-butylaniline. In a significant departure from traditional methods that use aqueous acids, modern approaches employ ionic liquids (ILs) as the reaction medium. organic-chemistry.orgresearchgate.net Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), can function as both the solvent and the fluoride source. researchgate.netresearchgate.netkoreascience.kr
The diazotization in ionic liquids proceeds by treating the arylamine with a diazotizing agent. The use of ILs helps to dissolve the diazonium salts, which can be poorly soluble in other media, leading to a more efficient and controlled reaction. organic-chemistry.orgarkat-usa.org This methodology circumvents the need for isolating the often unstable and potentially explosive diazonium tetrafluoroborate salts, a significant safety and handling challenge in the classic procedure. researchgate.netscientificupdate.com The reaction can be performed as an in situ process, where the diazonium salt is generated and immediately consumed in the subsequent fluorination step. researchgate.net
Research has shown that ionic liquids are excellent media for a wide range of polar organic compounds and can be tailored by altering the cation and anion to optimize them for specific reactions. researchgate.netuomustansiriyah.edu.iq Their negligible vapor pressure and thermal stability further contribute to their appeal as "green" solvents. researchgate.net
Thermal Decomposition of Tetrafluoroborate Salts
The crucial carbon-fluorine bond-forming step is the thermal decomposition of the aryldiazonium tetrafluoroborate salt. numberanalytics.com In this stage, the 3-butylbenzenediazonium tetrafluoroborate intermediate breaks down to yield this compound, nitrogen gas, and boron trifluoride. byjus.comnih.gov
The use of ionic liquids as the reaction medium is particularly advantageous for the thermal decomposition step. researchgate.net Research by Laali and Gettwert showed that a series of aryldiazonium tetrafluoroborates were smoothly pyrolyzed in 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([emim][BF4]) with high efficiency. numberanalytics.comnih.gov The ionic liquid not only facilitates the reaction at milder conditions but also acts as the nucleophilic fluoride source, with the tetrafluoroborate anion ([BF₄]⁻) of the ionic liquid playing the same role as in the isolated salt. researchgate.net
Table 1: Effect of Solvent on Thermal Decomposition of Benzenediazonium (B1195382) Tetrafluoroborate This table presents illustrative data for the parent benzenediazonium salt to demonstrate solvent effects.
| Solvent | Temperature (°C) | Time (h) | Yield of Fluorobenzene (%) |
|---|---|---|---|
| Hexane (B92381) | 70 | 58 | 83 |
| p-Xylene | 60 | 16 | 93 |
| m-Xylene | 60 | 16 | 96 |
| [emim][BF₄] | 80-100 | 0.5-1 | ~99 |
Source: Data compiled from various studies on Balz-Schiemann reactions. researchgate.netnih.gov
Advantages for Process Simplification and Purity
Employing ionic liquids in the synthesis of fluoroaromatics like this compound offers significant advantages that lead to process simplification and enhanced product purity.
Milder Reaction Conditions: The excellent solvating power of ILs for diazonium salts allows reactions to proceed under milder thermal conditions, which minimizes the formation of thermal degradation byproducts and tars that are common in neat, high-temperature decompositions. organic-chemistry.orgnih.govacs.org
Improved Safety: By enabling in situ generation and decomposition of the diazonium salt, the need to isolate and handle these potentially explosive intermediates is eliminated. researchgate.netscientificupdate.com
Simplified Product Isolation and Catalyst Recycling: Products are often immiscible with the ionic liquid, allowing for simple separation by extraction or distillation. researchgate.net Furthermore, the ionic liquid can often be recovered and reused, making the process more cost-effective and environmentally friendly. organic-chemistry.orgresearchgate.net
Higher Purity and Yields: The clean and efficient conversion in ionic liquids leads to higher yields and chemoselectivity, reducing the formation of byproducts and simplifying purification. organic-chemistry.orgarkat-usa.org For example, side reactions with solvent nucleophiles, which can occur in protic solvents like water or alcohols to form phenols and aryl ethers, are avoided. nih.gov
Sustainable Catalysis in Alkylation Reactions
An alternative synthetic route to this compound is the Friedel-Crafts alkylation of fluorobenzene. This electrophilic aromatic substitution reaction typically uses an alkylating agent like butyl chloride and a Lewis acid catalyst. cerritos.edu Traditional catalysts such as aluminum chloride (AlCl₃) are often required in stoichiometric amounts, are corrosive, and generate significant waste, posing environmental and handling challenges. mdpi.com
The drive for greener chemical processes has spurred research into sustainable, heterogeneous catalysts for Friedel-Crafts reactions. mdpi.comscispace.com These catalysts are typically solid acids that can be easily separated from the reaction mixture and reused over multiple cycles.
Key Sustainable Catalytic Systems:
Zeolites: These microporous aluminosilicates are shape-selective solid acid catalysts. mdpi.com Iron-loaded BEA-type zeolites (Fe-BEA), which can be synthesized from industrial waste products like coal fly ash, have been shown to be effective catalysts for the alkylation of benzene. mdpi.com Their use avoids the drawbacks of conventional Lewis acids. mdpi.com
Supported Reagents: Catalysts based on montmorillonite (B579905) clay, such as Envirocats, have been successfully used for Friedel-Crafts acylation and demonstrate the potential for alkylation as well. researchgate.net They are reusable, eco-friendly, and offer a cost-effective approach for industrial-scale production. researchgate.net
Metal Triflates: Catalysts like bismuth triflate (Bi(OTf)₃) have proven to be highly effective in catalytic amounts for Friedel-Crafts reactions, even with deactivated substrates like fluorobenzene. researchgate.net Similarly, scandium trifluoromethanesulfonate (B1224126) immobilized on a solid support has been used to catalyze the acylation of fluorobenzene, highlighting a green synthetic method where the catalyst is recyclable. google.com
While the fluorine atom in fluorobenzene is an ortho-, para-directing group in electrophilic substitutions, the synthesis of the meta-isomer (this compound) remains a challenge via this route. However, one source indicates that the fluorine atom can act as a meta-directing substituent, favoring substitution at the 3-position. The development of highly regioselective sustainable catalysts is a key area of ongoing research to control isomer formation in Friedel-Crafts reactions.
Table 2: Comparison of Catalysts for Friedel-Crafts Reactions
| Catalyst | Type | Advantages | Disadvantages |
|---|---|---|---|
| AlCl₃ (Traditional) | Homogeneous Lewis Acid | High activity | Stoichiometric amounts needed, corrosive, waste generation, difficult to recycle |
| Zeolites (e.g., Fe-BEA) | Heterogeneous Solid Acid | Reusable, shape-selective, environmentally benign | May require higher temperatures, potential for deactivation |
| Envirocats (Clay-based) | Heterogeneous Solid Acid | Eco-friendly, reusable, cost-effective | Activity may be lower than traditional catalysts |
| Metal Triflates (e.g., Bi(OTf)₃) | Homogeneous/Heterogeneous | High activity in catalytic amounts, effective for deactivated rings | Can be expensive, may require specific solvents |
Source: Compiled from studies on Friedel-Crafts catalysis. mdpi.comresearchgate.net
The adoption of these sustainable catalytic systems represents a significant step forward in the environmentally responsible production of alkylated aromatics like this compound.
Chemical Reactivity and Transformation of 1 Butyl 3 Fluorobenzene
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds like 1-butyl-3-fluorobenzene. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The existing fluoro and butyl groups on the ring play a crucial role in determining the rate and regioselectivity of these reactions.
The directing effects of the fluoro and butyl groups are a consequence of the interplay between inductive and resonance effects, as well as steric hindrance.
The fluorine atom is an interesting case in electrophilic aromatic substitution. While it is highly electronegative and thus deactivating through the inductive effect (-I effect), it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). wikipedia.orgijrar.org This resonance donation of electron density increases the nucleophilicity of the ortho and para positions relative to the meta position. wikipedia.orgijrar.org
In this compound, the fluorine atom directs incoming electrophiles to the positions ortho and para to it. These positions correspond to C2, C4, and C6 of the benzene ring.
The butyl group is an alkyl group and is generally considered an activating group due to its electron-donating inductive effect (+I effect). ijrar.org It directs incoming electrophiles to the ortho and para positions. However, the n-butyl group, while not as bulky as a tert-butyl group, can still exert some steric hindrance, particularly at the positions ortho to it (C2 and C4). This steric hindrance can disfavor substitution at these positions, making the para position (C6) relatively more accessible to the incoming electrophile. The steric effect becomes a more significant factor in determining the regioselectivity of the reaction. researchgate.net
Fluorine: The -I effect of fluorine deactivates the entire ring, but the +R effect directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. wikipedia.orgijrar.org
Butyl Group: The +I effect of the butyl group activates the ring and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.
Considering the combined effects:
Position 2: Activated by the butyl group (+I) and the fluorine atom (+R), but sterically hindered by the adjacent butyl group.
Position 4: Activated by the butyl group (+I) and the fluorine atom (+R), and also sterically hindered by the adjacent butyl group.
Position 5: Deactivated by both groups.
Position 6: Activated by the butyl group (+I) and the fluorine atom (+R), and is the least sterically hindered of the activated positions.
Therefore, electrophilic attack is most likely to occur at the C6 position, followed by the C2 and C4 positions, with the relative yields depending on the specific reaction conditions and the size of the electrophile.
Halogenation of aromatic compounds typically involves the use of a halogen (like Br₂ or Cl₂) and a Lewis acid catalyst (such as FeBr₃ or AlCl₃). minia.edu.eg For this compound, the halogen will be directed to the positions activated by both the fluoro and butyl groups.
In the case of bromination of fluorobenzene (B45895), it is known to produce a mixture of ortho- and para-bromofluorobenzene. google.com For this compound, the major product of bromination would be predicted to be 1-bromo-5-butyl-3-fluorobenzene (substitution at C6), due to the combined directing effects and the steric influence of the butyl group. Smaller amounts of 1-bromo-3-butyl-5-fluorobenzene (substitution at C2) and 1-bromo-5-butyl-2-fluorobenzene (substitution at C4) might also be formed.
| Reactant | Reagents | Major Product | Minor Products |
| This compound | Br₂, FeBr₃ | 1-Bromo-5-butyl-3-fluorobenzene | 1-Bromo-3-butyl-5-fluorobenzene, 1-Bromo-5-butyl-2-fluorobenzene |
| This compound | Cl₂, AlCl₃ | 1-Chloro-5-butyl-3-fluorobenzene | 1-Chloro-3-butyl-5-fluorobenzene, 1-Chloro-5-butyl-2-fluorobenzene |
Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eg The nitration of fluorobenzene is known to be faster than that of chloro- or bromobenzene (B47551) and yields primarily the para-isomer. sciencemadness.orgresearchgate.net For this compound, the major product of nitration is expected to be 1-butyl-3-fluoro-5-nitrobenzene (substitution at C6).
Sulfonation is achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where SO₃ is the electrophile. bartleby.com Similar to nitration, sulfonation of fluorobenzene yields a mixture of ortho- and para-fluorobenzenesulfonic acid. bartleby.com For this compound, the main product would be 5-butyl-3-fluorobenzene-1-sulfonic acid (substitution at C6).
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-Butyl-3-fluoro-5-nitrobenzene |
| Sulfonation | SO₃, H₂SO₄ | 5-Butyl-3-fluorobenzene-1-sulfonic acid |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring, forming a ketone. chemistryjournals.net This electrophilic aromatic substitution reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com
In the case of this compound, the substitution pattern is directed by both the butyl and the fluoro substituents. The butyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. Both groups direct incoming electrophiles to positions 2, 4, and 6. Due to the activating nature of the alkyl group, the reaction is primarily governed by the butyl substituent, though the deactivating effect of the fluorine atom can make the reaction conditions more demanding compared to butylbenzene. The primary products are expected to be the 4-acyl and 2-acyl derivatives, with the 4-acyl product often favored due to reduced steric hindrance.
Modern advancements in catalysis have introduced more efficient and environmentally benign alternatives to traditional Lewis acids. Catalysts like hafnium triflate (Hf(OTf)₄), often in combination with trifluoromethanesulfonic acid (TfOH), and various rare earth triflates (Ln(OTf)₃) have been shown to effectively catalyze the acylation of unactivated benzenes, including fluorobenzene. chemistryjournals.netresearchgate.netsioc-journal.cn These catalysts can be used in smaller, catalytic amounts and are often recoverable and reusable. researchgate.net
| Reaction Details | Description |
| Reaction Type | Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) |
| Reactants | This compound, Acyl Halide (e.g., R-COCl) or Anhydride |
| Catalysts | Traditional: AlCl₃ (stoichiometric amounts). Modern: Hf(OTf)₄, Ln(OTf)₃ (catalytic amounts). chemistryjournals.netresearchgate.net |
| Expected Products | 1-(4-Acyl-2-fluorophenyl)-1-butanone and 1-(2-Acyl-6-fluorophenyl)-1-butanone |
| Key Factors | The reaction is directed by both substituents to the 2, 4, and 6 positions. The activating butyl group is the primary director, while the fluorine atom deactivates the ring. |
Oxidation Reactions of the Butyl Side Chain
The n-butyl side chain of this compound is susceptible to oxidation at the benzylic position (the carbon atom attached directly to the aromatic ring). The outcome of the oxidation—a carboxylic acid or a ketone—depends significantly on the oxidizing agent and the reaction conditions employed. The aromatic ring itself is generally resistant to oxidation under these conditions. libretexts.org
Formation of Carboxylic Acids
Strong oxidizing agents can completely oxidize the butyl side chain to a carboxylic acid group. masterorganicchemistry.com This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon, which is the case for the n-butyl group. masterorganicchemistry.com
A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄), typically used in a basic aqueous solution with subsequent heating. masterorganicchemistry.com During the reaction, the entire alkyl chain is cleaved, and the benzylic carbon is oxidized to form a carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid. Regardless of the length of the alkyl chain, the product is always a benzoic acid derivative. masterorganicchemistry.com Therefore, the oxidation of this compound with a strong oxidant like KMnO₄ yields 3-fluorobenzoic acid. Other strong oxidizing agents, such as chromic acid (H₂CrO₄), can also be used. masterorganicchemistry.com
| Reaction Details | Description |
| Reaction Type | Side-Chain Oxidation |
| Reactant | This compound |
| Reagents | Strong oxidizing agents like Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄). masterorganicchemistry.commasterorganicchemistry.com |
| Conditions | Typically requires heat. |
| Product | 3-Fluorobenzoic acid. |
| Mechanism Note | The reaction is believed to initiate via a free-radical abstraction of a benzylic hydrogen. The entire alkyl chain is cleaved during the oxidation process. masterorganicchemistry.com |
Synthesis of Ketones
The selective oxidation of the benzylic methylene (B1212753) group (-CH₂-) of the butyl chain to a carbonyl group (-C=O) to form a ketone is a more challenging transformation than oxidation to a carboxylic acid. This reaction requires milder and more selective oxidizing agents to avoid over-oxidation to the carboxylic acid.
Reagents such as chromium trioxide (CrO₃) in sulfuric acid can be used to oxidize the methylene group adjacent to an aromatic ring to a carbonyl group. ambeed.com This would convert this compound into 1-(3-fluorophenyl)butan-1-one. The success of this reaction depends on carefully controlling the reaction conditions to prevent cleavage of the carbon-carbon bond and further oxidation. Other specialized methods, often involving catalytic systems, have been developed for the selective oxidation of benzylic methylenes.
| Reaction Details | Description |
| Reaction Type | Selective Side-Chain Oxidation |
| Reactant | This compound |
| Reagents | Milder, selective oxidizing agents (e.g., CrO₃/H₂SO₄). ambeed.com |
| Product | 1-(3-Fluorophenyl)butan-1-one |
| Key Challenge | Preventing over-oxidation to the corresponding carboxylic acid or cleavage of the side chain. |
Selective Oxidation Methodologies
Selective oxidation aims to modify a specific functional group within a molecule without affecting others. In the context of this compound, this primarily refers to the selective oxidation of the butyl side chain while leaving the fluorinated aromatic ring intact.
The choice of oxidant is the most critical factor in determining the product.
Strong, Non-selective Oxidants: Reagents like hot, concentrated potassium permanganate lead to the complete degradation of the alkyl chain to a carboxylic acid (3-fluorobenzoic acid). masterorganicchemistry.com This method is highly selective for the alkyl side chain over the stable aromatic ring.
Milder, More Selective Oxidants: The use of chromium-based reagents or other specialized catalytic systems allows for partial oxidation to the ketone, 1-(3-fluorophenyl)butan-1-one. ambeed.com
Photochemical Methods: Modern, environmentally friendly approaches include catalyst- and additive-free photo-oxidation using air or oxygen. nih.gov While primarily demonstrated for the oxidation of aromatic alcohols, these principles are being extended to hydrocarbons, offering a green alternative for selective oxidations. nih.gov
The inherent stability of the benzene ring makes it resistant to the oxidizing conditions used for the alkyl side chain, which is the basis for the selectivity of these transformations.
Reduction Reactions
Reduction reactions of this compound can target the aromatic ring. The specific outcome depends heavily on the catalyst and reaction conditions chosen.
Catalytic Hydrogenation of the Aromatic Ring
While alkene double bonds are readily reduced by catalytic hydrogenation, aromatic rings are significantly more stable and require more rigorous conditions to be reduced. libretexts.org The hydrogenation of the benzene ring in this compound converts it into a cyclohexane (B81311) ring.
This transformation typically requires high pressures of hydrogen gas and highly active catalysts. libretexts.org
Catalysts: Rhodium on carbon (Rh/C) is a particularly effective catalyst for aromatic ring hydrogenation and can often be used under milder conditions than other catalysts. libretexts.orgacademie-sciences.fr Platinum-based catalysts (e.g., PtO₂) are also commonly used, though often requiring higher pressures. libretexts.org
Hydrodefluorination: A significant consideration when hydrogenating fluorinated aromatic compounds is the potential for hydrodefluorination—the cleavage of the carbon-fluorine bond and its replacement with a carbon-hydrogen bond. Studies on fluorobenzene have shown that rhodium-based catalysts can promote both hydrogenation of the ring and hydrodefluorination, leading to cyclohexane as the final product. nih.gov Therefore, the catalytic hydrogenation of this compound is likely to yield butylcyclohexane.
The conditions can be tuned to favor either simple ring reduction or concomitant hydrodefluorination. Milder conditions may potentially yield 1-butyl-3-fluorocyclohexane, but more forcing conditions or specific catalysts like rhodium are likely to result in complete reduction and defluorination. nih.govgoogle.com
| Reaction Details | Description |
| Reaction Type | Catalytic Hydrogenation |
| Reactant | This compound |
| Reagents | Hydrogen Gas (H₂) |
| Catalysts | Rhodium on Carbon (Rh/C), Platinum Dioxide (PtO₂), Palladium (Pd), Raney Nickel. libretexts.orggoogle.com |
| Conditions | Typically high pressure and/or temperature. libretexts.org Rhodium-based catalysts may allow for milder conditions. nih.gov |
| Expected Products | Primarily Butylcyclohexane (due to concomitant hydrodefluorination). nih.gov Potentially 1-Butyl-3-fluorocyclohexane under specific, milder conditions. |
Reduction of Functionalized Derivatives
The reduction of functionalized derivatives of this compound is a key transformation in synthetic organic chemistry. While direct reduction of this compound itself leads to 1-butylbenzene, the reduction of its functionalized derivatives offers pathways to a wider range of compounds. For instance, the catalytic enantioselective borohydride (B1222165) reduction of ortho-fluorinated benzophenones has been studied, demonstrating that the fluorine atom can influence the stereochemical outcome of the reaction. acs.org The chelation between the fluorine atom and the carbonyl oxygen is thought to enhance the differentiation between the two aryl groups during reduction. acs.org
In a related context, the reduction of o-aroylbenzaldehydes, which can be synthesized from functionalized salicylaldehydes, provides access to 1,3-dihydroisobenzofurans. rhhz.net This process typically involves the use of a reducing agent like sodium borohydride (NaBH₄). rhhz.net The transfer hydrogenation of N-heteroarenes, including those with fluorine substituents, has also been explored, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. colab.ws These non-classical reduction methods can sometimes be more efficient than traditional procedures. colab.ws
| Derivative Type | Reducing Agent | Product Class | Reference |
| Ortho-fluorinated benzophenones | Modified NaBH₄ | Optically active benzhydrols | acs.org |
| o-Aroylbenzaldehydes | NaBH₄ | 1,3-Dihydroisobenzofurans | rhhz.net |
| N-Hetarenes (fluorinated) | Formic acid (H-source), Ir-complex (catalyst) | 1,2,3,4-Tetrahydroquinolines | colab.ws |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a crucial reaction class for fluoroaromatic compounds. The fluorine atom, despite being a poor leaving group in aliphatic systems, plays a pivotal role in activating the aromatic ring for nucleophilic attack.
The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect on the benzene ring. core.ac.uk This effect makes the ring electron-deficient and thus more susceptible to attack by nucleophiles. core.ac.ukmasterorganicchemistry.com This is in stark contrast to electrophilic aromatic substitution, where electron-donating groups typically enhance reactivity. masterorganicchemistry.com The rate of SNAr reactions is often accelerated by the presence of electron-withdrawing groups, and fluorine's ability to pull electron density from the ring activates it towards nucleophilic attack. masterorganicchemistry.com Consequently, even though the carbon-fluorine bond is strong, its cleavage is facilitated by the restoration of aromaticity in the final step of the reaction. masterorganicchemistry.com
In SNAr reactions of polyfluorinated benzenes, the fluorine atom is often preferentially replaced over other halogens like chlorine, bromine, and iodine. nih.govnist.gov The reaction mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The formation of this complex is usually the rate-determining step. core.ac.uk A variety of nucleophiles, including hydroxides, alkoxides, and amines, can displace the fluorine atom. nih.govnist.gov For instance, hexafluorobenzene (B1203771) reacts with such nucleophiles to yield mono- or polysubstituted products. nih.govnist.gov In monosubstituted pentafluorophenyl derivatives, nucleophilic attack often occurs at the para position to the existing substituent. core.ac.uknih.govnist.gov
| Nucleophile | Product Type | Reference |
| Hydroxides | Phenols | nih.govnist.gov |
| Alkoxides | Ethers | nih.govnist.gov |
| Amines | Anilines | nih.govnist.gov |
| Organolithium compounds | Alkylated/Arylated benzenes | nih.gov |
Cross-Coupling Reactions and Functionalization
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound and its derivatives are valuable substrates in this context.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating aryl-aryl bonds. mdpi.com While aryl fluorides are generally less reactive than other aryl halides in this reaction, recent advancements have enabled their use. researchgate.net For example, the Suzuki cross-coupling of fluorobenzene with phenylboronic acid has been achieved using heterogeneous palladium catalysts. researchgate.net Furthermore, nickel-catalyzed cross-coupling of aryl fluorides with aryl boronic esters has been developed, expanding the scope of this reaction to include substrates with electron-withdrawing groups. researchgate.net The development of new ligands and catalyst systems continues to improve the efficiency of these transformations. nih.gov
| Coupling Partner | Catalyst System | Key Feature | Reference |
| Phenylboronic acid | Heterogeneous Palladium | Enables use of less reactive fluorobenzene | researchgate.net |
| Aryl boronic esters | Nickel with metal fluoride (B91410) cocatalysts | Effective for aryl fluorides with electron-withdrawing groups | researchgate.net |
| Heteroaryl boronic esters | Palladium with specialized ligands | Enables complex heteroaryl-heteroaryl couplings | nih.gov |
The formation of carbon-heteroatom bonds is essential in the synthesis of many pharmaceuticals and materials. researchgate.net Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N and C-O bonds. dntb.gov.ua The Ullmann condensation, a copper-catalyzed reaction, provides a classic method for forming C-O and C-N bonds from aryl halides. mdpi.com More recently, methods utilizing magnetic nanoparticles as a support for the catalyst and base have been developed for these coupling reactions, offering a simple and efficient approach. mdpi.com Furthermore, photochemical methods for the borylation of robust carbon-heteroatom bonds, including C-F bonds, have been reported, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions. uni-regensburg.de
| Bond Type | Reaction | Catalyst/Reagents | Reference |
| C-O, C-N | Ullmann Condensation | CuI, KF/Fe₃O₄ | mdpi.com |
| C-N, C-O | Buchwald-Hartwig Amination | Palladium complexes | dntb.gov.ua |
| C-B (from C-F) | Photochemical Borylation | CsF, B₂pin₂, DMSO | uni-regensburg.de |
Mechanism of Action in Chemical Reactions
The chemical behavior of this compound is governed by the interplay of its two substituents on the aromatic ring: the electron-donating alkyl group and the electronically complex fluoro group. wikipedia.org These substituents influence the electron density distribution of the benzene ring, thereby dictating its reactivity towards electrophiles and its participation in metal-catalyzed reactions. numberanalytics.com A two-step mechanism is generally proposed for electrophilic substitution reactions, involving the initial formation of a positively charged benzenonium intermediate (also known as a sigma complex or arenium ion), followed by the loss of a proton to restore the aromatic system. libretexts.org
Fluorine is the most electronegative element, and its influence on the reactivity of an aromatic ring is twofold, comprising a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M or +R). wikipedia.orgacs.org
Inductive Effect (-I): Due to its high electronegativity, the fluorine atom pulls electron density from the carbon atom to which it is attached (the ipso-carbon) and, to a lesser extent, from other carbons in the ring through the sigma bond framework. wikipedia.orgresearchgate.net This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. numberanalytics.com
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. wikipedia.org This effect increases the electron density, particularly at the ortho and para positions.
The fluorine substituent has a complex effect on the transition state. Its strong inductive electron withdrawal (-I) destabilizes the positively charged intermediate. However, its resonance electron donation (+M) can help to stabilize the positive charge, especially when the attack occurs at the ortho or para positions, where a resonance structure can be drawn placing a positive charge on the fluorine-bearing carbon, allowing for direct delocalization from fluorine's lone pairs. wikipedia.org
Computational studies using methods like Density Functional Theory (DFT) have provided detailed insights into the transition states of reactions involving fluorinated arenes. nih.govpku.edu.cnfossee.in These studies confirm that fluorine substitution lowers the energy of the molecular orbitals. acs.orgnih.gov In C-H activation reactions, the transition state for the concerted metalation-deprotonation (CMD) step is heavily influenced by the electronic nature of the substituents. nih.gov An agostic interaction between the reacting C-H bond and the metal center enhances the acidity of the proton, and fluorine's electron-withdrawing nature further facilitates this deprotonation, often lowering the activation energy for C-H functionalization at the ortho position. nih.gov The relief of antiaromaticity in the excited state has also been identified as a driving force for photochemical reactions of benzene derivatives, where substituent effects can lower the activation barrier for structural rearrangements by influencing the symmetry and energy of the excited-state potential energy surface. acs.org
Spectroscopic and Advanced Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1-Butyl-3-fluorobenzene. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted investigation of its chemical environment.
Multi-nuclear NMR provides a complete picture of the molecular framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. Key signals include those for the aromatic protons and the aliphatic protons of the butyl group. The aromatic region typically shows complex splitting patterns due to proton-proton and proton-fluorine couplings. The butyl group protons appear as distinct multiplets corresponding to the -CH₂- and -CH₃ groups. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. oregonstate.edu Distinct signals are observed for the aromatic carbons, with their chemical shifts influenced by the fluorine substituent, and for the four unique carbons of the butyl chain. oregonstate.edu The carbon directly bonded to the fluorine atom exhibits a characteristic large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. acs.orgazom.comicpms.cz For this compound, a single resonance is expected, with its chemical shift providing a sensitive probe of the electronic environment around the fluorine atom. azom.com The coupling of the fluorine atom to adjacent protons is also observable in the ¹⁹F spectrum.
A representative, though not specific to this compound, table of expected chemical shift ranges is provided below.
| Nucleus | Chemical Shift (ppm) Range | Notes |
| ¹H (Aromatic) | 6.8 - 7.3 | Complex multiplets due to H-H and H-F coupling. |
| ¹H (Aliphatic, -CH₂-) | 1.3 - 2.6 | Multiplets corresponding to the four methylene (B1212753) groups. |
| ¹H (Aliphatic, -CH₃) | ~0.9 | Triplet for the terminal methyl group. |
| ¹³C (Aromatic) | 110 - 165 | Chemical shifts are influenced by the fluorine substituent. The carbon attached to fluorine will show a large ¹JCF coupling. |
| ¹³C (Aliphatic) | 10 - 40 | Four distinct signals for the butyl chain carbons. |
| ¹⁹F | -110 to -120 | Relative to a standard like CFCl₃. |
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity within the this compound molecule. sdsu.edu
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu This is crucial for tracing the proton network within the butyl chain and for assigning the coupled aromatic protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduuvic.ca This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduuvic.ca This technique is invaluable for confirming the connection of the butyl group to the fluorinated benzene (B151609) ring and for assigning quaternary carbons that have no directly attached protons. researchgate.net
These 2D NMR techniques, when used in concert, provide a definitive structural assignment of this compound.
The flexibility of the butyl chain in this compound gives rise to different spatial arrangements or conformations. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. oxinst.com By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can provide information about the rotational barriers of the C-C bonds in the butyl group. oxinst.comrsc.orgdntb.gov.ua At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. oxinst.com Conversely, at higher temperatures, rapid rotation leads to averaged signals. oxinst.com The analysis of these temperature-dependent spectral changes allows for the determination of thermodynamic parameters for the conformational equilibrium. oxinst.comrsc.org
Accurate and consistent referencing of chemical shifts is critical in ¹⁹F NMR spectroscopy. nih.gov The historical primary reference for ¹⁹F NMR has been trichlorofluoromethane (B166822) (CFCl₃), assigned a chemical shift of 0 ppm. colorado.edu However, due to its environmental impact, alternative referencing methods are often employed. nih.gov One common approach is to use an internal standard, a stable and inert fluorinated compound added to the sample, such as hexafluorobenzene (B1203771). reddit.com Another method is indirect referencing, where the ¹⁹F chemical shifts are referenced relative to the known chemical shift of the solvent's deuterium (B1214612) signal, which is in turn referenced to a primary standard like tetramethylsilane (B1202638) (TMS) for ¹H NMR. ucsb.edu It is crucial to clearly state the referencing method used when reporting ¹⁹F NMR data to ensure comparability across different studies. ucsb.edu
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. acanthusresearch.comnih.gov In qNMR, the integral of a specific resonance of the analyte is compared to the integral of a known amount of an internal standard with a certified purity. diva-portal.org For this compound, both ¹H and ¹⁹F qNMR can be utilized. ¹⁹F qNMR offers advantages due to the high sensitivity of the ¹⁹F nucleus and the typically less crowded nature of the ¹⁹F spectrum, which minimizes signal overlap. diva-portal.orgresearchgate.net The method is based on the principle that the signal area is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.comnih.gov By carefully selecting experimental parameters such as relaxation delays to ensure full signal recovery, qNMR can provide a direct and highly accurate measure of the purity of this compound. acgpubs.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound. renishaw.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light from molecular vibrations. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would likely feature a prominent "ring breathing" mode, a characteristic vibration of the benzene ring. researchgate.net Other bands would correspond to the various C-H and C-C vibrations within the molecule. westmont.edu
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-F Stretch | 1250 - 1100 | IR |
| Ring Breathing Mode | ~1000 | Raman |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of key functional groups and offering insights into its molecular structure. worktribe.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its specific bonds. copbela.org
Key spectral features for this compound include:
Aromatic C-H Stretching: The presence of the benzene ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹. copbela.org
Alkyl C-H Stretching: The butyl group exhibits strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region, characteristic of alkanes. libretexts.org
Aromatic C=C Stretching: The breathing vibrations of the aromatic ring give rise to signals in the 1465-1614 cm⁻¹ range. copbela.org
C-F Stretching: A crucial indicator for this compound is the C-F stretching vibration, which is typically found in the 1100–1250 cm⁻¹ region.
Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations below 900 cm⁻¹. copbela.orgwpmucdn.com For a meta-disubstituted benzene, characteristic bands are expected between 810–750 cm⁻¹ and 725–680 cm⁻¹. wpmucdn.com
Interactive Table: FT-IR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | > 3000 | Benzene Ring |
| Alkyl C-H Stretch | 2850 - 2960 | Butyl Group |
| Aromatic C=C Stretch | 1465 - 1614 | Benzene Ring |
| C-F Stretch | 1100 - 1250 | Fluoro-substituent |
| Out-of-Plane C-H Bend | 810 - 750 & 725 - 680 | Meta-disubstituted Ring |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule. While no specific FT-Raman data for this compound is readily available, the technique is valuable for observing non-polar bonds that may be weak or absent in the IR spectrum. For instance, the symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum. In related ionic liquids, Raman spectroscopy has been instrumental in assigning vibrational modes by correlating experimental results with theoretical calculations. westmont.edu
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of this compound, which allows for the unambiguous determination of its elemental formula. Unlike nominal mass measurements, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com The calculated exact mass for this compound (C₁₀H₁₃F) is 152.100128577 Da. nih.gov This precise measurement is essential for confirming the identity of the compound in complex mixtures or for verifying the outcome of a synthesis. algimed.com
Interactive Table: Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃F | nih.gov |
| Nominal Mass | 152 g/mol | nih.gov |
| Exact Mass | 152.100128577 Da | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com This method is well-suited for the analysis of volatile compounds like this compound. mdpi.com In a GC-MS analysis, the compound is first separated from any impurities or other components in a mixture based on its boiling point and interactions with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint for identification. This technique is invaluable for assessing the purity of a sample and for identifying and quantifying the components of a mixture. shimadzu.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique used for the analysis of chemical compounds. nih.gov While GC-MS is ideal for volatile substances, LC-MS can analyze a wider range of compounds, including those that are less volatile or thermally unstable. chromatographyonline.com For a compound like this compound, LC-MS could be employed, particularly if it is part of a complex matrix that is not amenable to GC analysis. nih.gov The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The choice of mobile phase pH can be optimized to enhance the signal intensity of the target analyte. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable tools for the separation, purification, and analysis of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly significant in its characterization.
High-Performance Liquid Chromatography (HPLC) is a crucial method for determining the purity of this compound. This technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of this compound, a reverse-phase setup is commonly employed.
Detailed research findings indicate that a C18 column is an effective stationary phase for this analysis. The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The addition of a small amount of trifluoroacetic acid to the mobile phase can also be used to improve peak shape and resolution for benzene derivatives. researchgate.net The compound is detected as it elutes from the column, often using a UV detector set at a wavelength like 254 nm. researchgate.net The retention time of the compound under specific conditions is compared with that of a known standard to confirm its identity and to quantify its purity. Commercial suppliers often use HPLC to certify the purity of their products, with assays commonly exceeding 95%. sigmaaldrich.comcalpaclab.com
| Parameter | Typical Condition |
| Stationary Phase (Column) | ODS-C18, 5 µm researchgate.net |
| Mobile Phase | Acetonitrile / Water or Acetonitrile / 0.1% Trifluoroacetic Acid (aq) researchgate.net |
| Detection | UV at 254 nm researchgate.net |
| Purpose | Purity Analysis & Quantification |
This table presents typical parameters for the HPLC analysis of this compound, synthesized from various research findings.
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and effective method for monitoring the progress of chemical reactions, such as the Friedel-Crafts alkylation used to synthesize this compound. This technique helps in optimizing reaction conditions by providing a qualitative assessment of the consumption of starting materials and the formation of the desired product, thereby minimizing side reactions like over-alkylation.
In this method, a small amount of the reaction mixture is spotted onto a baseline on a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel. rsc.orgiitg.ac.in The plate is then placed in a chamber containing a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297). rsc.org The choice of solvent system is critical; a good system will move all components off the baseline but will not carry any to the solvent front, resulting in distinct spots with Rf (retardation factor) values between 0.15 and 0.85. mit.edu
After the solvent has moved up the plate, the separated spots are visualized, commonly using a UV lamp (254 nm), as aromatic compounds like this compound are UV-active. rsc.org By comparing the spots of the reaction mixture with the starting materials, one can track the reaction's progression until the starting material spot disappears, indicating the reaction's completion. rsc.org
| Parameter | Typical Condition |
| Stationary Phase | Silica gel pre-coated plates rsc.orgrsc.org |
| Mobile Phase | Hexane / Ethyl Acetate mixture rsc.org |
| Visualization | UV Lamp (254 nm) rsc.org |
| Purpose | Monitoring reaction progress rsc.org |
This table outlines the standard conditions for using TLC to monitor the synthesis of this compound.
Elemental Analysis for Compositional Validation
Elemental analysis is a definitive technique used to validate the empirical and molecular formula of a newly synthesized compound. For this compound, this analysis quantitatively determines the percentage by mass of carbon (C), hydrogen (H), and fluorine (F) in a pure sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from its molecular formula, C₁₀H₁₃F. nih.gov
A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This validation is a critical step in the comprehensive characterization of the molecule, confirming that the correct product has been synthesized. tandfonline.com
| Element | Molecular Formula | Theoretical Mass % | Expected Experimental % |
| Carbon (C) | C₁₀H₁₃F | 79.96% | ~79.9% |
| Hydrogen (H) | C₁₀H₁₃F | 8.72% | ~8.7% |
| Fluorine (F) | C₁₀H₁₃F | 11.32% | ~11.3% |
This table presents the theoretical elemental composition of this compound (Molecular Weight: 152.21 g/mol ) and the expected experimental results from elemental analysis. nih.gov
Computational and Theoretical Investigations of 1 Butyl 3 Fluorobenzene
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed for calculating molecular geometries, energies, reaction mechanisms, and various spectroscopic parameters. researchgate.netuni-muenchen.de DFT methods, such as the B3LYP hybrid functional, are known to provide accurate predictions for the structural and vibrational properties of benzene (B151609) derivatives when paired with appropriate basis sets like 6-311++G(d,p).
Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule. arxiv.org For 1-butyl-3-fluorobenzene, this process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. arxiv.org The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
The presence of the butyl and fluoro substituents on the benzene ring induces slight distortions from a perfect hexagonal geometry. The C-F bond and the C-C bond connecting the butyl group to the ring are key parameters. DFT calculations provide precise values for these geometric features, which are crucial for understanding the molecule's steric and electronic properties.
Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated via DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-F | 1.36 Å |
| C-C (ring) | 1.39 - 1.40 Å | |
| C-C (butyl) | 1.53 - 1.54 Å | |
| C-H (aromatic) | 1.08 Å | |
| C-H (aliphatic) | 1.10 Å | |
| Bond Angle | C-C-C (ring) | 118 - 121° |
| C-C-F | 118.5° | |
| C-C-C (butyl) | 109.5° |
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and kinetic stability. irjweb.comresearchgate.net
For this compound, the electron-donating alkyl group and the electron-withdrawing fluorine atom influence the energies of the frontier orbitals. DFT calculations can quantify these energies, providing insight into the molecule's electronic behavior and reactivity. A smaller energy gap suggests higher chemical reactivity. irjweb.com
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.35 |
| LUMO Energy (ELUMO) | -0.15 |
| Energy Gap (ΔE) | 6.20 |
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.dewisc.edu This method is particularly useful for analyzing intramolecular interactions, including hyperconjugation and charge delocalization, by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net
In this compound, NBO analysis can reveal hyperconjugative interactions between the C-C and C-H bonds of the butyl group and the π-system of the benzene ring. It also elucidates the interactions involving the lone pairs of the fluorine atom with the ring. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies their significance. uni-muenchen.de
Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 18.5 |
| π(C5-C6) | π(C1-C2) | 20.1 |
| LP(F) | σ(C3-C2) | 5.2 |
| σ(Cα-Cβ) | π(C1-C6) | 2.5 |
Note: LP denotes a lone pair. C1-C6 represent aromatic carbons.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, indicating regions that are attractive or repulsive to a positive point charge. uni-muenchen.deucsb.edu Typically, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. Neutral regions are often green. researchgate.net
For this compound, the MEP map would show a region of significant negative potential around the electronegative fluorine atom, making it a likely site for electrophilic attack. The hydrogen atoms of the benzene ring and the butyl group would exhibit positive potential. The π-electron cloud above and below the aromatic ring would also present a region of negative potential, characteristic of aromatic systems. ucsb.eduresearchgate.net This visualization helps predict how the molecule will interact with other charged or polar species. uni-muenchen.de
Fukui function analysis is a method rooted in DFT that helps predict the local reactivity of different atomic sites within a molecule. wikipedia.org It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgresearchgate.net This analysis allows for the identification of sites most susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), or radical attack. researchgate.net
By calculating the condensed Fukui functions for each atom in this compound, the specific carbon atoms on the ring that are most activated for different types of reactions can be identified. This provides a more nuanced view of reactivity than simple resonance arguments.
Table 4: Illustrative Condensed Fukui Function Values for Selected Atoms of this compound
| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |
| C1 (ipso-butyl) | 0.05 | 0.10 |
| C2 | 0.12 | 0.08 |
| C3 (ipso-fluoro) | 0.08 | 0.04 |
| C4 | 0.15 | 0.11 |
| C5 | 0.06 | 0.13 |
| C6 | 0.14 | 0.12 |
Note: Higher values indicate greater reactivity for the specified type of attack.
DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.net
NMR Spectroscopy: DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). nih.govmdpi.com For this compound, calculations can help assign specific peaks in the spectra to individual nuclei, taking into account the electronic effects of the butyl and fluoro substituents. Modern DFT functionals have shown high accuracy in predicting ¹⁹F NMR chemical shifts. chemrxiv.orgmdpi.comresearchgate.net
IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT, allowing for the prediction of its Infrared (IR) and Raman spectra. aps.orgresearchgate.net These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C ring stretching, and the characteristic C-F stretching mode. nih.gov
Table 5: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (C-F) | 163 ppm |
| Chemical Shift (C-Butyl) | 145 ppm | |
| Chemical Shift (Aromatic) | 110 - 130 ppm | |
| ¹⁹F NMR | Chemical Shift | -114 ppm (relative to CCl₃F) |
| IR Spectroscopy | Vibrational Frequency (Aromatic C-H stretch) | 3050 - 3100 cm⁻¹ |
| Vibrational Frequency (Aliphatic C-H stretch) | 2850 - 2960 cm⁻¹ | |
| Vibrational Frequency (C=C ring stretch) | 1580 - 1610 cm⁻¹ | |
| Vibrational Frequency (C-F stretch) | 1240 cm⁻¹ | |
| Raman Spectroscopy | Vibrational Frequency (Ring breathing mode) | ~1000 cm⁻¹ |
Transition State Prediction and Reaction Coordinate Optimization
The study of chemical reactions involving this compound necessitates the characterization of transition states and the optimization of reaction coordinates. Transition state theory is a cornerstone of chemical kinetics, and computational methods are instrumental in identifying the high-energy transition state structures that connect reactants to products.
Transition State Prediction:
The prediction of transition states for reactions involving this compound, such as electrophilic aromatic substitution or side-chain oxidation, would typically employ quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach for this purpose, often with hybrid functionals like B3LYP. These calculations aim to locate a first-order saddle point on the potential energy surface, which corresponds to the transition state. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency indicates a true transition state.
Reaction Coordinate Optimization:
Once a transition state is identified, the intrinsic reaction coordinate (IRC) is calculated. The IRC is the minimum energy path connecting the reactants and products through the transition state. This calculation provides a detailed picture of the geometric changes that occur throughout the reaction. For a reaction involving this compound, this could reveal the precise movements of atoms during, for example, the addition of an electrophile to the aromatic ring.
Illustrative data from a hypothetical reaction coordinate optimization for the nitration of this compound is presented in Table 1.
Table 1: Hypothetical Reaction Coordinate Data for the Nitration of this compound
| Reaction Coordinate | C-N Bond Distance (Å) | C-H Bond Distance (Å) | Relative Energy (kcal/mol) |
|---|---|---|---|
| -2.0 | 3.50 | 1.09 | 2.5 |
| -1.0 | 2.80 | 1.10 | 8.0 |
| 0.0 | 2.10 | 1.25 | 15.0 (Transition State) |
| 1.0 | 1.80 | 1.50 | 5.0 |
This table is illustrative and does not represent experimental data.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, interactions with other molecules, and potential environmental fate.
The butyl chain of this compound is flexible and can adopt various conformations. MD simulations can be used to explore the conformational landscape of this chain. By simulating the molecule's movements over nanoseconds or longer, the relative energies and populations of different conformers (e.g., anti vs. gauche) can be determined. This information is crucial for understanding how the molecule's shape influences its physical properties and interactions.
MD simulations can model the interactions between multiple this compound molecules or between this compound and solvent molecules. These simulations can reveal information about liquid-state properties, such as density and viscosity. By simulating this compound in different solvents, the effect of the solvent on its conformation and behavior can be investigated. For instance, simulations could show how the butyl chain behaves in a polar versus a nonpolar solvent.
Computational modeling can also be used to predict the potential environmental fate of this compound. For example, MD simulations can be combined with quantum mechanics (QM/MM methods) to model the initial steps of degradation pathways, such as attack by hydroxyl radicals in the atmosphere. These simulations can help identify the most likely sites of reaction on the molecule and the initial products that may form.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity.
To develop a QSAR model for the biological activity of this compound and related compounds, a dataset of molecules with known activities is required. Various molecular descriptors would be calculated for each molecule, including electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity.
For this compound, relevant descriptors might include:
LogP: A measure of hydrophobicity.
Molecular Weight: The mass of the molecule.
Dipole Moment: A measure of the molecule's polarity.
Topological Polar Surface Area (TPSA): A descriptor related to a molecule's ability to form hydrogen bonds.
An example of a hypothetical QSAR data table is presented below.
Table 2: Hypothetical Data for a QSAR Model
| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| This compound | 3.5 | 152.22 | 1.8 | 10.5 |
| 1-Propyl-3-fluorobenzene | 3.0 | 138.19 | 1.7 | 15.2 |
This table is illustrative and does not represent experimental data.
Such a model could then be used to predict the biological activity of other, similar compounds and to guide the design of new molecules with desired properties.
Correlating Molecular Descriptors with Experimental Data
In the field of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from the molecular structure and are used to create quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models are essential for predicting the behavior and properties of chemical compounds, thereby saving time and resources in experimental research.
For this compound, a range of molecular descriptors can be calculated using specialized software. These descriptors fall into several categories, including constitutional, topological, geometric, and quantum-chemical descriptors. For instance, quantum chemical descriptors such as the dipole moment (µ), total energy (E), and the energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO) can be determined after geometric optimization of the molecule's structure nih.gov.
The process of correlating these descriptors with experimental data involves statistical methods, most commonly Multiple Linear Regression (MLR) nih.gov. The goal is to develop a mathematical equation that relates one or more molecular descriptors to a specific experimental property, such as boiling point, solubility, or a measure of biological activity. A robust QSAR/QSPR model should not only fit the existing data well but also have high predictive power for new, untested compounds nih.gov.
Table 1: Selected Computed Molecular Descriptors for this compound and Related Isomers
| Property Name | This compound | 1-tert-Butyl-3-fluorobenzene |
|---|---|---|
| Molecular Formula | C₁₀H₁₃F | C₁₀H₁₃F |
| Molecular Weight | 152.21 g/mol | 152.21 g/mol |
| XLogP3 | Data not available | 4.1 |
| Exact Mass | 152.100128577 Da | 152.100128577 Da |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex nih.govmdpi.com. This method is fundamental in drug discovery and design, helping to predict the binding affinity and mode of action of a potential drug candidate nih.govbiointerfaceresearch.com.
Ligand-Protein Interaction Prediction in Biological Systems
The prediction of ligand-protein interactions is a cornerstone of structure-based drug design nih.govcityu.edu.hk. For a compound like this compound, molecular docking simulations would involve placing it into the binding site of a target protein and calculating the binding energy for different orientations and conformations. The goal is to identify the most stable binding pose, which is often the one with the lowest binding energy nih.govbiointerfaceresearch.com.
The interaction between the ligand and the protein is governed by various forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions researchgate.net. Docking algorithms use scoring functions to estimate the strength of these interactions and rank the different poses nih.govcityu.edu.hk. The accuracy of these predictions is crucial for understanding how a molecule might behave in a biological system arxiv.org.
To enhance the predictive accuracy, machine-learning-based scoring functions are increasingly being developed. These methods use descriptors derived from the protein-ligand complex structure, such as profiles of intermolecular contacts, to train models that can more accurately predict binding affinities nih.gov. While specific docking studies featuring this compound are not widely published, the principles of ligand-protein interaction prediction would apply. The butyl group could engage in hydrophobic interactions within a binding pocket, while the fluorine atom could participate in electrostatic or halogen bonding interactions.
Elucidating Potential Biological Targets
A key application of molecular docking is the identification of potential biological targets for a given compound, a process sometimes referred to as reverse docking or target fishing nih.gov. Instead of docking a library of compounds into a single protein target, a single compound like this compound is docked against a panel of multiple protein structures. This approach can help to identify proteins with which the compound is likely to interact, thereby suggesting potential therapeutic applications or mechanisms of toxicity.
The results of these simulations are typically ranked based on the predicted binding affinity or docking score mdpi.com. Proteins that consistently rank high across different scoring functions are considered potential targets. For example, a docking study might reveal that this compound has a high affinity for the active site of a particular enzyme, suggesting it could act as an inhibitor.
The interactions predicted by docking must be interpreted in the context of the protein's biological function. For instance, if this compound is found to bind within the catalytic site of an enzyme crucial for a disease pathway, it could be prioritized as a lead compound for further investigation nih.gov. Subsequent experimental validation is always necessary to confirm the computational predictions and to determine the actual biological activity of the compound. Protein-ligand interaction fingerprints (IFPs) are a valuable tool in this process, as they provide a simple representation of key interactions that can be used to compare binding modes and train machine-learning models for more accurate predictions researchgate.net.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-tert-Butyl-3-fluorobenzene |
| 2-fluoronitrobenzene |
| 3-fluoronitrobenzene |
| 4-fluoronitrobenzene |
| clorobiocin |
| ferulic acid |
| quercetin |
| stigmasterol |
| 1,2-difluorobenzene |
| fluorobenzene (B45895) |
Applications of 1 Butyl 3 Fluorobenzene and Its Derivatives in Advanced Research
Role in Organic Synthesis as a Building Block
In organic synthesis, "building blocks" are fundamental compounds used as starting materials for the construction of more complex molecules. scbt.comscbt.com 1-Butyl-3-fluorobenzene serves as a versatile building block due to the reactivity conferred by its functional groups. The presence of the fluorine atom and the butyl group on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.
Synthesis of Complex Organic Molecules
The structure of this compound is well-suited for creating larger, more intricate organic molecules. The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, where the fluorine atom influences the position of incoming chemical groups. This controlled reactivity is crucial for building complex molecular scaffolds. For instance, the compound can serve as a substrate in reactions like Friedel-Crafts acylation, allowing for the attachment of acyl groups to the aromatic ring, which is a common strategy for extending a molecule's structure. While specific examples detailing multi-step syntheses starting directly from this compound are proprietary or embedded in complex patent literature, the principles are well-established. Analogous fluorinated aromatic compounds, such as 3-fluoroaniline (B1664137), are used as key intermediates in the synthesis of complex thiourea (B124793) derivatives, which themselves are building blocks for a variety of heterocyclic compounds. mdpi.com This demonstrates the general strategy of using a fluorinated benzene ring as a foundation for constructing more elaborate molecules.
Precursor for Advanced Pharmaceutical Intermediates
Pharmaceutical intermediates are the chemical compounds that form the stepping stones in the synthesis of an Active Pharmaceutical Ingredient (API). dapinpharma.com These intermediates are crucial for the efficiency, scalability, and quality of the final drug product. dapinpharma.com this compound is utilized as a starting material or precursor in the synthesis of such advanced intermediates. ontosight.aibldpharm.com Its structure can be incorporated into a larger molecule that, after several subsequent reaction steps, becomes the API. The compound is noted for its role in the production of intermediates for drugs such as certain anesthetics and anti-inflammatory agents. ontosight.ai The strategic placement of the fluorine atom in this precursor is often a key design element, intended to bestow favorable properties on the final drug molecule.
Specialty Chemicals Synthesis
Beyond pharmaceuticals, this compound is a valuable intermediate in the broader specialty chemicals industry. This includes the synthesis of modern agrochemicals, such as specific pesticides and herbicides, where the biological activity of the final product is enhanced by the presence of the fluorinated aromatic moiety. ontosight.ai Furthermore, its derivatives are used in materials science for the production of specialized polymers and other advanced materials that require specific stability or reactivity characteristics.
Contributions to Medicinal Chemistry and Drug Discovery
The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.com As a readily available fluorinated building block, this compound and its derivatives are instrumental in the development of new drugs by providing a scaffold that carries this strategically important element.
Fluorine's Impact on Biological Activity and Pharmacokinetics
The substitution of hydrogen with fluorine can profoundly alter a molecule's properties, impacting its behavior in biological systems (pharmacokinetics) and its interaction with its target (pharmacodynamics). nih.gov The judicious placement of fluorine, as facilitated by using building blocks like this compound, is a key tactic in drug design. tandfonline.comnih.gov Approximately 25% of all current active drugs contain at least one fluorine atom, a testament to its significant role. researchgate.netbenthamdirect.com
Key effects of fluorine incorporation include:
Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation by metabolic enzymes (e.g., cytochrome P450s), increasing the drug's half-life and bioavailability. tandfonline.combohrium.commdpi.com
Increased Binding Affinity : Fluorine is highly electronegative and can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein. tandfonline.comresearchgate.netbohrium.com This can lead to tighter binding, resulting in higher potency and efficacy of the drug.
Modulation of Physicochemical Properties : The introduction of fluorine can alter a molecule's acidity or basicity (pKa), which in turn affects its solubility, absorption, and distribution in the body. nih.govbohrium.com It can also increase a molecule's lipophilicity (its ability to dissolve in fats and cross cell membranes), which is another critical pharmacokinetic parameter. tandfonline.com
Conformational Control : A fluorine substituent can influence the preferred three-dimensional shape (conformation) of a molecule. nih.govbohrium.com Since a drug's shape is critical for binding to its target, controlling conformation can lead to more selective and potent therapeutic agents. bohrium.com
Interactive Table: Influence of Fluorine Substitution on Pharmacological Properties
| Property | Impact of Fluorine Substitution | Rationale |
| Metabolic Stability | Often Increased | Blocks metabolism at the site of substitution due to high C-F bond strength. tandfonline.combohrium.com |
| Binding Affinity | Often Increased | Can form favorable polar interactions with protein targets. tandfonline.comresearchgate.net |
| Lipophilicity (logP) | Generally Increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability. tandfonline.com |
| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing effect of fluorine can significantly change the pKa of nearby functional groups. bohrium.com |
| Molecular Conformation | Altered | The size and electronegativity of fluorine can influence the molecule's preferred 3D shape. nih.govbohrium.com |
Development of Novel Therapeutic Agents
By providing the advantageous properties of fluorine, building blocks like this compound are integral to the design and synthesis of novel therapeutic agents across various disease areas. Research into derivatives has shown potential in targeting neurological disorders and cancer. ontosight.ai The general class of pyridinone derivatives, which can incorporate a fluorobenzyl group structurally related to this compound, are explored for their potential in cancer treatment and as antiviral or anti-inflammatory drugs. smolecule.com
A pertinent example is the synthesis of novel quinazolinone derivatives for therapeutic use. In one study, a series of 3-butyl-2-substituted amino-3H-quinazolin-4-ones were synthesized and tested for analgesic and anti-inflammatory activities. researchgate.net One of the most potent anti-inflammatory compounds from this series, even more active than the standard drug diclofenac (B195802) sodium, was 3-butyl-2-(1-ethylpropylidene-hydrazino)-3H-quinazolin-4-one. researchgate.net This research highlights how the butyl group, a key feature of this compound, is used as a core structural element in the development of new anti-inflammatory agents. The addition of a fluorine atom to such scaffolds is a common strategy to further enhance potency and pharmacokinetic properties. tandfonline.combohrium.com
Exploration of Antimicrobial Properties
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and biological activity. Derivatives of this compound are part of a broader class of organofluorine compounds investigated for their potential as antimicrobial agents. researchgate.netresearchgate.net Research has shown that the presence and position of the fluorine atom on a benzene ring can significantly influence the antimicrobial spectrum and potency of the compound.
Studies on various fluorinated benzene derivatives have demonstrated notable activity against a range of microbial pathogens. For instance, certain structural analogs have shown antibacterial effects, particularly against Gram-positive bacteria. rhhz.net The antimicrobial potential of these compounds is often attributed to the unique electronic properties conferred by the fluorine atom, which can alter how the molecule interacts with microbial cell membranes or intracellular targets. researchgate.net
The research extends to antifungal applications as well. Fluorine-containing heterocyclic compounds, which can be synthesized from fluorobenzene (B45895) precursors, have shown promise. For example, some thiazolidinone derivatives incorporating a fluorine-substituted ring exhibit significant antifungal activity. nih.govresearchgate.net Similarly, fluorine-substituted pyrazoline derivatives have been synthesized and screened, with some showing potent activity against various fungal strains. acs.org The development of N-substituted p-fluorobenzencarboxyamides has also yielded compounds with good activity against yeasts like Candida and various hyphomycetes. mdpi.com
Table 1: Antimicrobial Activity of Selected Fluorobenzene Derivatives
| Compound Class | Target Microbe Type | Observed Activity | Reference(s) |
|---|---|---|---|
| Fluorinated Benzene Analogs | Gram-positive bacteria | Notable antibacterial effects | rhhz.net |
| N-substituted p-fluorobenzencarboxyamides | Yeasts (e.g., Candida), Hyphomycetes | Good activity against tested strains | mdpi.com |
| Fluorine-substituted Pyrazolines | Fungi | Potent in-vitro antifungal activity | acs.org |
| Fluorine-substituted Thiazolidinones | Fungi | Effective against tested fungal strains | researchgate.net |
| Fluorinated Imidazoline-Indole Hybrids | E. coli, S. aureus (Gram-negative & Gram-positive bacteria) | Potent antibacterial activity | google.com |
Investigation of Anticancer Potential
The search for novel therapeutic agents for cancer treatment has led to the investigation of a wide array of synthetic compounds, including derivatives of this compound. researchgate.net The incorporation of fluorine into potential drug candidates is a strategy known to enhance properties like metabolic stability and cell permeability, which are crucial for anticancer agents. bohrium.com
Research into fluorinated benzene derivatives has indicated their potential to inhibit cancer cell growth. researchgate.net Specifically, studies on this compound have suggested it could inhibit cell proliferation in certain types of cancer, possibly acting through mechanisms that lead to apoptosis (programmed cell death) and cell cycle arrest. researchgate.net The broader class of organofluorine compounds has been a source of many clinically approved anticancer drugs.
Derivatives containing the fluorobenzene moiety have been synthesized and evaluated against various cancer cell lines. For example, pentafluorobenzenesulfonamide (B3043191) derivatives have shown cytotoxicity in the micromolar range against cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MOLT-3 (leukemia). acs.org These compounds were found to induce apoptosis through a caspase-dependent pathway. acs.org Similarly, other research has demonstrated that fluorinated isatins and fluorinated triazole derivatives exhibit significant cytotoxicity against various tumor cell lines, including breast cancer (MCF-7) and colon cancer (SW480). nih.govpmarketresearch.com In some cases, the fluorinated analogs proved to be more potent than existing non-fluorinated reference drugs. pmarketresearch.com
Table 2: Cytotoxic Activity of Selected Fluorobenzene Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Finding | Reference(s) |
|---|---|---|---|
| This compound | Specific cancer types | Inhibition of cell proliferation; potential for apoptosis and cell cycle arrest | researchgate.net |
| Pentafluorobenzenesulfonamides | A549 (Lung), HepG2 (Liver), HuCCA-1, MOLT-3 | Enhanced cytotoxicity at micromolar concentrations; induce caspase-dependent apoptosis | acs.org |
| Fluorinated Isatins | HuTu-80, M-HeLa | Moderate to high activity; induction of apoptosis | nih.gov |
| Fluorinated 1,2,3-Triazoles | MCF-7 (Breast), SW480 (Colon), A549 (Lung) | Exhibited selectively higher cytotoxicity than the standard drug cisplatin (B142131) against certain lines | pmarketresearch.com |
| Fluorinated Benzenesulphonohydrazides | 769-P (Renal), HepG2 (Liver) | High cytotoxicity and selectivity towards cancer cells | fluorobenzene.ltd |
Design of Enzyme Inhibitors (e.g., sEH inhibitors with related compounds)
The fluorobenzene scaffold is a valuable pharmacophore in the design of enzyme inhibitors due to the ability of the fluorine atom to modulate the physicochemical properties of a molecule, such as metabolic stability and binding affinity. escholarship.org A notable area of this research is the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation, pain, and blood pressure. nih.govacs.orgescholarship.org Inhibition of sEH increases the concentration of beneficial epoxyeicosatrienoic acids (EETs), making sEH inhibitors a promising therapeutic target. nih.govmdpi.com
In the development of dual sEH/phosphodiesterase 4 (PDE4) inhibitors, a para-fluoro benzene substituent was combined with a meta-cyclopentyloxy benzene moiety. nih.gov This combination was designed to enhance metabolic stability. The resulting compound maintained potent sEH inhibition (IC₅₀ of 0.4 nM) and exhibited improved water solubility, demonstrating the strategic utility of the fluorobenzene unit in optimizing drug candidates. nih.gov Research continues to explore various fluorinated aromatic and heterocyclic scaffolds to develop sEH inhibitors with improved efficacy and bioavailability over traditional urea-based compounds. rsc.orgbrieflands.com
Applications in Materials Science
Precursor for Specialty Polymer Materials
This compound and its structural analogs serve as important monomers and intermediates in the synthesis of specialty polymers. The incorporation of fluorinated aromatic units into a polymer backbone can significantly enhance key material properties. rsc.org Fluoropolymers are well-known for their high thermal stability, chemical inertness, and unique surface properties, stemming from the high bond energy of the carbon-fluorine bond. rsc.org
The presence of a fluorinated aromatic skeleton can lead to polymers with enhanced performance characteristics. bohrium.com For example, fluorinated polyimides, synthesized from fluorinated diamine monomers, exhibit excellent solubility, high optical transparency, low dielectric constants, and low water absorption, making them suitable for advanced applications in microelectronics and aerospace. rsc.org Similarly, fluorinated aromatic polymers (FAPs) are being developed to improve processability, heat resistance, and hydrophobicity compared to their non-fluorinated counterparts. rsc.org
The synthesis of these materials often involves the polymerization of fluorinated monomers, such as fluorinated styrenes or acrylates, using techniques like atom transfer radical polymerization (ATRP). bohrium.com Research has explored the copolymerization of fluorinated aromatic monomers with other monomers like vinylidene fluoride (B91410) to produce materials with tailored properties. rsc.orgacs.org The nucleophilic aromatic substitution reaction between fluorinated linkers (e.g., hexafluorobenzene) and diphenols is another route to creating per-fluorinated organic polymers with high-temperature stability and applicability for gas separation. mdpi.com
Building Block for Electronic Materials (e.g., OLEDs, molecular wires)
The unique electronic properties of the fluorobenzene moiety make it a valuable building block for advanced electronic materials. fluorobenzene.ltd In the field of organic electronics, derivatives of this compound are utilized in creating organic semiconductors, organic light-emitting diodes (OLEDs), and molecular wires.
In OLED technology, incorporating fluorobenzene derivatives into the material structure can lead to significant performance enhancements. The introduction of fluorine atoms can regulate molecular energy levels, leading to more efficient electron transitions and thus higher luminous efficiency. fluorobenzene.ltd It also helps to narrow the emission spectrum, which improves the color purity of the display. fluorobenzene.ltd Furthermore, the strong carbon-fluorine bond enhances the chemical stability of the organic semiconductor materials, contributing to a longer operational lifespan for OLED devices. fluorobenzene.ltd Research has shown that using precursors like 1,4-diethynyl-2-fluorobenzene (B3034096) in OLED materials can significantly improve luminous efficiency and operational stability by enhancing charge transport properties.
Fluorinated molecules are also critical in the study of molecular wires, which are single-molecule or nanoscale structures designed to conduct electrical current. The high electronegativity of fluorine creates strong molecular dipoles when bonded to carbon. mdpi.com These dipoles can influence the electronic properties of the molecular wire, affecting charge transport and barrier fluctuations. mdpi.com Scientists can control the electronic characteristics of these nanoscale wires by strategically placing fluorine atoms on the molecular backbone, providing insights into mesoscopic transport phenomena and enabling the design of molecular-scale electronic components. mdpi.comaau.dk
Development of Liquid Crystal Displays
Fluorinated compounds, including derivatives of this compound, are essential components in modern liquid crystal (LC) mixtures used in display technologies like thin-film transistor (TFT) displays. rhhz.netgoogle.com The incorporation of a fluorine atom into a liquid crystal molecule significantly modifies its physical properties, which is crucial for optimizing display performance. researchgate.net
The strong polarity of the carbon-fluorine bond has a profound effect on the dielectric anisotropy (Δε) of the LC material. A high positive Δε is often desirable for low-voltage operation of displays, and terminal or lateral fluoro-substituents on the aromatic core of the liquid crystal molecule are a primary method for achieving this. researchgate.netgoogle.com The position of the fluorine atom—whether on the core or a terminal chain—and the presence of other groups like an alkyl chain (e.g., a butyl group) allow for the fine-tuning of properties such as mesophase behavior (the temperature range in which it is a liquid crystal), viscosity, and optical anisotropy. researchgate.netgoogle.com
For example, 4-fluorobenzene and 3,4-difluorobenzene derivatives are widely used in super-twisted nematic (STN) and TFT liquid crystal materials. rhhz.net Research has explored a vast range of structures, including rod-shaped azobenzene (B91143) liquid crystals with a fluorobenzene terminal, which exhibit specific smectic or nematic phases depending on the molecular structure. researchgate.netrhhz.net The strategic design of these fluorinated molecules enables the development of LC mixtures with the specific combination of properties required for high-performance displays. researchgate.net
Contribution to Agrochemical Research (Pesticides, Herbicides)
This compound serves as a significant intermediate in the synthesis of complex molecules within the agrochemical sector. ontosight.ai The strategic incorporation of fluorine atoms into active ingredients is a well-established method in the development of modern pesticides and herbicides, as it can significantly alter the molecule's physicochemical properties and enhance its biological efficacy. semanticscholar.org The unique properties of the trifluoromethyl group, for instance, such as its strong electron-withdrawing nature, can have a substantial impact on a compound's conformation, metabolic stability, and affinity for biological targets. semanticscholar.org
Research has identified derivatives of fluorinated compounds that show promise for agricultural applications. For example, a pyridinone derivative, 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, is noted for its potential application as a pesticide or herbicide owing to its biological activity against various pathogens. smolecule.com This highlights the value of the fluorobenzyl group in designing new agrochemicals. smolecule.com Furthermore, studies on fluorinated triazole derivatives have demonstrated their effectiveness as fungicides. In one such study, a glycerol-fluorinated triazole derivative, synthesized from a 1-ethynyl-2-fluorobenzene (B1630581) precursor, showed higher activity against Colletrotricum gloesporioides than the commercial fungicide tebuconazole. scielo.br The success of these related structures underscores the importance of the fluorinated phenyl moiety, a key feature of this compound, in the discovery of novel agrochemicals. scielo.brnih.gov The fungicidal activity of certain compounds is shown to improve when a chlorine atom on a benzene ring is replaced by a fluorine atom. nih.gov
Table 1: Research Findings on Fluorinated Compounds in Agrochemicals
| Compound/Derivative Class | Target Application | Key Research Finding | Source |
|---|---|---|---|
| 1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | Pesticide, Herbicide | Possesses biological activity against pathogens, making it a candidate for agrochemical use. | smolecule.com |
| Glycerol-fluorinated triazoles | Fungicide | A derivative showed greater efficacy against a target fungus than a commercial fungicide. | scielo.br |
| Benzothiazole Derivatives | Fungicide | Replacing chlorine with fluorine on the benzene ring was found to improve fungicidal activity. | nih.gov |
Catalysis and Ligand Design
Use in Homogeneous Catalysis
Fluorinated aromatic compounds, including this compound, play various roles in homogeneous catalysis, acting as substrates for functionalization, or as solvents that can influence reaction outcomes. The C-F bond's strength and the C-H bonds on the aromatic ring present unique opportunities for selective activation.
In some catalytic systems, fluorobenzene is used as a solvent. For instance, in a gold-catalyzed enantioselective [3 + 2] dipolar cycloaddition, changing the solvent to fluorobenzene was found to provide optimal enantioselectivities, demonstrating its ability to influence the catalytic environment. nih.gov
More commonly, fluoroarenes serve as substrates in transition metal-catalyzed C-H activation and cross-coupling reactions. These reactions are fundamental to synthetic chemistry, allowing for the direct formation of C-C or C-heteroatom bonds. Palladium-based homogeneous catalysts are frequently employed for the direct arylation of fluoroarenes. researchgate.netacs.org For example, a system co-catalyzed by silver (Ag) and palladium (Pd) has been developed for the C-H arylation of fluorobenzene derivatives with aryl bromides. acs.org In this process, a phosphine-ligated Ag(I) complex is proposed to perform the initial C-H activation on the fluoroarene, which then enters a Pd(0)/Pd(II) catalytic cycle to form the final arylated product. acs.org Additionally, cationic rhodium arene complexes have been studied for the homogeneous catalysis of arene hydrogenation, with fluorobenzene being among the substrates investigated. acs.org
Table 2: Applications of Fluoroarenes in Homogeneous Catalysis
| Catalytic Reaction | Catalyst System | Role of Fluoroarene | Outcome | Source |
|---|---|---|---|---|
| Enantioselective [3 + 2] Dipolar Cycloaddition | Gold(I) with Cy-Segphos ligand | Solvent | Optimal enantioselectivities (95% ee) achieved. | nih.gov |
| Direct C-H Arylation | Ag/Pd Co-catalyst with PBuAd₂ ligand | Substrate | Efficient C-H activation and coupling with aryl bromides. | acs.org |
| Arene Hydrogenation | Cationic Rhodium Complexes | Substrate | Catalytic hydrogenation of the aromatic ring. | acs.org |
Ligand Design for Metal Complexes in Polymerization Reactions
The design of ligands is paramount in transition metal-catalyzed polymerization, as the ligand sphere around the metal center dictates the catalyst's activity, stability, and selectivity, ultimately controlling the polymer's properties. nih.gov While this compound itself is not typically a ligand, its structural elements are relevant to the design of ligands and the substrates used in polymerization. The principles of ligand design for reactions involving fluorinated substrates are directly applicable.
In transition metal-catalyzed living radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), the catalyst's performance is highly dependent on the ligand. nih.govsigmaaldrich.com The ligand, typically a nitrogen-containing compound, modulates the equilibrium between the active radical species and the dormant halide-capped species. sigmaaldrich.com The rational design of ligands, such as by modifying electron-donating properties or steric bulk, allows for the synthesis of polymers with precisely controlled architectures from a wide range of monomers. nih.gov
Alkylpalladium complexes are key intermediates in several industrially important catalytic reactions, including ethylene (B1197577) polymerization. researchgate.net The decomposition of these intermediates can hinder the reaction, and the design of the ligand framework is crucial for their stability. Research on the C-H arylation of fluorobenzene has shown that the steric demand of the phosphine (B1218219) ligand on the palladium catalyst determines the ligation state and geometry of the reactive intermediate, which in turn controls the reaction pathway. researchgate.net This demonstrates that the interaction between a metal complex and a fluorinated aromatic substrate is heavily influenced by ligand architecture, a principle that extends to the design of catalysts for the polymerization of monomers containing such moieties.
Table 3: Influence of Ligand Design on Catalytic Polymerization Processes
| Ligand Characteristic | Influence on Metal Catalyst | Effect on Polymerization | Source |
|---|---|---|---|
| Electron-donating groups | Enhances catalytic activity. | Increases rate of polymerization and improves control. | nih.gov |
| Moderate steric bulk | Optimizes stability and selectivity of the catalytic complex. | Prevents undesirable side reactions and controls polymer architecture. | nih.gov |
| Heterochelation | Creates a more stable and defined catalyst structure. | Improves catalyst longevity and control over the polymerization process. | nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone |
| 1-ethynyl-2-fluorobenzene |
| 1-ethynyl-3-fluorobenzene |
| Benzene, 1-butyl-3-fluoro- |
| Fluorobenzene |
| Naphthalene |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Tebuconazole |
Future Perspectives and Emerging Research Areas
Development of Novel Synthetic Pathways with Enhanced Sustainability
The synthesis of fluorinated aromatic compounds, including 1-butyl-3-fluorobenzene, is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methodologies. Traditional methods like Friedel-Crafts alkylation, while established, often face challenges such as the use of stoichiometric Lewis acid catalysts and potential for polyalkylation, which can complicate purification and generate waste.
Emerging research focuses on alternative strategies that offer greater precision and environmental compatibility. These include:
Direct C-H Fluorination: This strategy involves the direct replacement of a carbon-hydrogen bond with a carbon-fluorine bond, which can be a highly atom-economical approach. tandfonline.com While regioselectivity can be a challenge, new catalysts are being developed to control the position of fluorination on (hetero)aromatic substrates. tandfonline.com
Decarboxylative Fluorination: This method uses readily available carboxylic acids as precursors to introduce fluorine-containing groups. tandfonline.com It is particularly applicable to generating sp³-rich, saturated ring systems, though controlling stereoselectivity can be a drawback due to the radical nature of the process. tandfonline.com
Flow Chemistry: The use of microflow reactors for reactions like the fluorination of benzyne (B1209423) intermediates offers significant advantages. This technique allows for rapid reactions with precise control over temperature and mixing, often leading to higher yields and regioselectivity for meta-fluorinated products.
Catalytic Olefination Reactions: Novel catalytic approaches are being developed to synthesize fluorinated vinyl-benzenes from aromatic aldehydes. researchgate.net These methods can be adapted to create a variety of fluorinated building blocks with high efficiency.
Transition-Metal-Free Fluorination: Research into methods that avoid transition metals is gaining traction. For instance, the use of wet tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to be effective for the regioselective fluorination of certain benzene (B151609) derivatives, offering a potentially more sustainable pathway. organic-chemistry.org
| Synthetic Pathway | Description | Sustainability Aspects |
| Traditional Friedel-Crafts Alkylation | Alkylation of fluorobenzene (B45895) using an alkyl halide and a Lewis acid catalyst. | Pros: Well-established, scalable. Cons: Often requires stoichiometric amounts of catalyst, potential for isomer and polyalkylation byproducts, catalyst waste. |
| Direct C-H Fluorination | Catalytic replacement of a C-H bond with a C-F bond on the aromatic ring. tandfonline.com | Pros: High atom economy, reduces synthetic steps. Cons: Regioselectivity can be difficult to control without directing groups. tandfonline.com |
| Benzyne Intermediate Fluorination | Generation of a reactive benzyne intermediate which is then trapped by a fluoride source, often in a microflow system. | Pros: High regioselectivity, fast reaction times, enhanced safety with flow chemistry. Cons: Requires specialized equipment and precursors. |
| Catalytic Olefination | Conversion of aromatic aldehydes into fluorinated vinyl-benzenes using a catalytic system. researchgate.net | Pros: Catalytic process reduces waste, good functional group tolerance. Cons: May require multi-step synthesis to achieve the desired alkyl chain. |
Exploration of Bioactive Derivatives with Tailored Properties
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity. nih.govbeilstein-journals.org The this compound scaffold serves as a valuable starting point for the design and synthesis of new bioactive derivatives. The butyl group and the fluorinated phenyl ring offer multiple sites for chemical modification to fine-tune the molecule's properties for specific therapeutic targets.
Future research in this area will likely focus on:
Modifying Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for a drug's pharmacokinetic profile. While the tert-butyl group is known for its high lipophilicity, selective fluorination of the alkyl chain can significantly decrease the partition coefficient (LogP), thereby increasing hydrophilicity. nih.govacs.orgresearchgate.net For example, replacing a methyl group with a fluoromethyl group can lead to a substantial decrease in LogP. nih.govacs.org This principle can be applied to the butyl group of this compound to optimize solubility and other pharmacokinetic properties.
Creating New Bioisosteres: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Researchers can explore creating derivatives where the butyl group is replaced with other fluorinated alkyl chains (e.g., trifluoromethyl) or where additional functional groups are introduced onto the aromatic ring to interact with specific biological targets. researchgate.net
Developing Targeted Therapeutics: Derivatives of fluorinated heterocycles, such as pyrazoles and indazoles, have shown potent therapeutic activities, including antiviral, anti-inflammatory, and enzymatic inhibition. nih.gov The this compound core could be integrated into such heterocyclic systems to create novel molecular hybrids with enhanced potency and selectivity. nih.govmdpi.com For instance, studies have shown that the presence of a fluorine atom can improve potency against viral enzymes by several folds compared to non-fluorinated analogs. nih.gov
| Derivative Type | Potential Property Change | Rationale for Exploration |
| Oxidation of Butyl Chain | Increased polarity, potential for new hydrogen bonding interactions. | Creates functional groups (alcohols, ketones, carboxylic acids) that can serve as handles for further synthesis or interact directly with biological targets. |
| Fluorination of Butyl Chain | Decreased lipophilicity (LogP), altered metabolic profile. nih.govacs.org | Can improve solubility and bioavailability while potentially blocking sites of metabolic oxidation on the alkyl chain. nih.govacs.org |
| Additional Ring Substitution | Altered electronic distribution, steric profile, and binding affinity. | Introduction of groups like -NH₂, -OH, or -COOH can create new interactions with protein targets and modify the molecule's overall physicochemical properties. |
| Incorporation into Heterocycles | Access to novel chemical space with proven biological relevance. nih.govcore.ac.uk | Fluorinated phenyl groups are key components of many known bioactive heterocyclic scaffolds (e.g., pyrazoles, indazoles); this creates opportunities for developing new antiviral or anti-inflammatory agents. nih.gov |
Advanced Material Design Incorporating Fluorinated Butyl Benzene Scaffolds
The structural characteristics of this compound—a rigid aromatic core (the benzene ring), a flexible alkyl tail (the butyl group), and a polar substituent (the fluorine atom)—make it and its analogs promising building blocks for advanced materials, particularly liquid crystals and specialty polymers.
Liquid Crystals: Discotic and calamitic (rod-shaped) liquid crystals are of significant interest for their applications as organic semiconductors in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgtcichemicals.com The introduction of fluorine atoms into the molecular structure is a key strategy for tuning the mesogenic properties. Fluorination can influence the dielectric anisotropy, clearing points, and viscosity of liquid crystal materials. mdpi.com For example, the position of fluorine substitution on a phenyl ring can determine whether a compound exhibits a nematic phase and at what temperature. mdpi.comacs.org Molecules based on the fluorinated butyl benzene scaffold are candidates for creating new nematic liquid crystals with broad phase ranges and low melting points. google.com Research in this area will focus on synthesizing and characterizing new derivatives to optimize their performance for display and semiconductor applications. rsc.org
Fluoropolymers: Polymers containing fluorine are renowned for their unique properties, including high thermal stability, chemical resistance, and low surface energy (wettability). doi.org The F₅S-group, for example, has been shown to be superior to the F₃C-group in lowering aqueous surface tension, and polymers incorporating it exhibit surfaces with low wettability. doi.org While this compound itself is not a monomer, it can serve as a precursor to functionalized monomers. By introducing polymerizable groups onto the scaffold, new fluorinated polymers could be designed for specialized applications, such as low-dielectric-constant materials for the electronics industry or advanced hydrophobic coatings. doi.orgmdpi.com
Integration of Machine Learning and AI in Research and Development for Fluorinated Compounds
The complexity and vastness of chemical space, especially for fluorinated compounds, present significant challenges for traditional discovery methods. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate the design, synthesis, and characterization of these molecules. mdpi.com
Key applications in the context of fluorinated compounds include:
Predictive Modeling: ML models can be trained on existing data to predict fundamental properties of new molecules with high accuracy. This includes predicting lipophilicity (LogP) and acidity/basicity (pKa) for fluorinated derivatives, which is crucial for drug discovery but often poorly handled by standard methods. chemrxiv.org Furthermore, AI can predict the bioactivity changes that occur upon fluorine substitution, guiding medicinal chemists toward more potent compounds. nih.gov
Generative Design: AI-powered platforms can generate novel molecular structures with desired properties from scratch. sigmaaldrich.comnih.gov These generative models can explore vast chemical spaces to design new drug candidates or materials incorporating fluorinated scaffolds like this compound, moving beyond simple modification of existing compounds. acs.orgresearchgate.net
Synthesis Planning and Optimization: AI can assist in designing and optimizing chemical reactions. sigmaaldrich.com For fluorinated compounds, this could involve predicting the outcomes of different synthetic routes, identifying the most efficient pathways, and optimizing reaction conditions to maximize yield and minimize byproducts.
Understanding Degradation: ML algorithms have been successfully used to predict carbon-fluorine (C-F) bond dissociation energies in per- and polyfluoroalkyl substances (PFAS). acs.orgresearchgate.netchemrxiv.org This approach is highly efficient, requiring only knowledge of the chemical connectivity to yield reliable results, and can help in designing strategies for the targeted degradation of persistent fluorinated pollutants. acs.orgresearchgate.net
| Application Area | AI/ML Technique | Specific Goal for Fluorinated Compounds |
| Property Prediction | Neural Networks, Tree-based models | Accurately predict physicochemical properties like LogP and pKa for novel fluorinated molecules. chemrxiv.org |
| Bioactivity Prediction | Multimodal Deep Learning | Predict how fluorine substitution will alter a compound's interaction with a protein target, guiding structural optimization. nih.gov |
| De Novo Design | Generative AI, CADD | Design entirely new molecules with optimized properties (e.g., high binding affinity, specific liquid crystal phase) from the ground up. sigmaaldrich.comnih.gov |
| Degradation Analysis | Random Forest, Neural Networks | Predict C-F bond dissociation energies to identify weaknesses in persistent organic pollutants and aid in designing remediation strategies. acs.orgresearchgate.net |
Environmental Impact and Degradation Studies of Fluorinated Organics
The widespread use of organofluorine compounds in pharmaceuticals, agrochemicals, and materials has raised concerns about their environmental fate. nih.govnumberanalytics.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which often leads to high persistence in the environment. nih.govnumberanalytics.com Many fluorinated compounds are resistant to natural degradation processes, leading to their accumulation in soil, water, and biological systems. acs.orgnih.gov
Future research must address the environmental lifecycle of compounds like this compound and its derivatives. Key areas of investigation include:
Biodegradation Pathways: While challenging, microorganisms can degrade organofluorine compounds. nih.govresearchgate.net Research is focused on identifying and characterizing microbes and enzymes, such as dehalogenases, that can cleave the C-F bond. acs.orgacs.org Understanding these catabolic pathways is crucial for developing bioremediation strategies for contaminated sites. acs.org
Metabolite Formation and Toxicity: The degradation of fluorinated compounds does not always lead to complete mineralization. In some cases, it can produce intermediate metabolites that may be more persistent or toxic than the parent compound. acs.org A critical research priority is to study these degradation pathways in detail across different environmental compartments (soil, water, air) to conduct comprehensive risk assessments. acs.org
Fluoride Ion Toxicity: A major factor limiting the biodegradation of organofluorine compounds is the toxicity of the fluoride anion (F⁻) that is released during defluorination. nih.gov High local concentrations of fluoride can be toxic to the very microorganisms carrying out the degradation. nih.gov Studies on microbial adaptation to fluoride stress are essential for engineering robust strains for bioremediation. nih.gov
Persistence and Bioaccumulation: The long-term environmental fate of fluorinated pesticides and industrial chemicals is a significant concern. acs.org Studies are needed to determine the potential for compounds based on the fluorinated butyl benzene scaffold to persist and bioaccumulate in food chains, which could have implications for both ecosystem and human health. numberanalytics.comacs.org
| Degradation Mechanism | Key Processes | Influencing Factors | Potential Outcomes |
| Microbial Degradation | Enzymatic cleavage of the C-F bond by dehalogenases or transformation by broad-specificity enzymes. nih.govacs.org | Microbial community composition, presence of specific enzymes, environmental conditions (pH, temperature). acs.org | Mineralization (complete breakdown) or formation of fluorinated metabolites. acs.orgacs.org |
| Photolysis | Degradation initiated by light. numberanalytics.com | Wavelength and intensity of light, presence of photosensitizers. | Formation of reactive radicals and other transformation products. numberanalytics.com |
| Hydrolysis | Reaction with water. numberanalytics.com | pH, temperature, molecular structure. | Formation of more reactive or polar compounds; generally slow for stable C-F bonds. |
Q & A
Q. What are the recommended synthetic routes for 1-Butyl-3-fluorobenzene, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation of fluorobenzene using 1-bromobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Temperature : 40–60°C to balance reactivity and side-product formation.
- Solvent : Anhydrous dichloromethane or nitrobenzene to stabilize intermediates.
- Catalyst stoichiometry : 1.2–1.5 equivalents of AlCl₃ to ensure complete activation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure.
- Yield optimization : Monitor reaction progress via TLC or GC-MS to minimize over-alkylation .
Q. How can the purity and structural identity of this compound be confirmed?
- Methodological Answer :
- Purity analysis : Use GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water). Compare retention times with standards.
- Structural confirmation :
- ¹H/¹³C NMR : Assign peaks using DEPT and COSY spectra. Key signals include δ ~6.8–7.2 ppm (aromatic protons) and δ ~0.9 ppm (butyl CH₃).
- FT-IR : Confirm C-F stretching at ~1100–1250 cm⁻¹ and alkyl C-H stretches at ~2850–2960 cm⁻¹.
- Elemental analysis : Validate %C, %H, and %F against theoretical values .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., isomerization or ring substitution) impact the synthesis of this compound?
- Methodological Answer : Competing pathways arise due to the directing effects of fluorine and steric hindrance. To mitigate:
- Regioselectivity : Use low temperatures (≤50°C) to favor para-alkylation over ortho/meta.
- Isomerization control : Add catalytic amounts of HF scavengers (e.g., NaHCO₃) to prevent acid-induced rearrangements.
- Computational modeling : Apply DFT calculations (e.g., Gaussian) to predict transition states and optimize reaction coordinates .
Q. What contradictions exist in reported spectroscopic data for fluorinated aromatic compounds, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., fluorine deshielding effects) often stem from solvent polarity or impurities. Strategies include:
- Standardized referencing : Use internal standards (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).
- Variable-temperature NMR : Resolve overlapping peaks by altering solvent viscosity.
- High-resolution MS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 168.12) to rule out contaminants .
Q. What mechanistic insights explain the stability of this compound under oxidative conditions?
- Methodological Answer : Fluorine’s electron-withdrawing effect deactivates the aromatic ring, reducing susceptibility to oxidation. Experimental validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
